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  • Product: 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride
  • CAS: 1071575-85-3

Core Science & Biosynthesis

Foundational

Fused-Ring Pharmacophores: Chemical Structure, Synthesis, and Biological Applications of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole Hydrochloride

Executive Summary The development of targeted therapeutics relies heavily on privileged molecular scaffolds that offer precise conformational control. 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole and its hydrochloride salt re...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics relies heavily on privileged molecular scaffolds that offer precise conformational control. 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole and its hydrochloride salt represent a critical class of 5,5-bicyclic pharmacophores. By fusing a cyclopentane ring to a pyrazole core, medicinal chemists restrict the rotational degrees of freedom of the molecule. This entropic advantage enhances binding affinity to deep hydrophobic pockets in target proteins, such as kinase ATP-binding sites, while the pyrazole nitrogens serve as critical hydrogen bond donors and acceptors.

This technical guide explores the physicochemical properties, mechanistic pharmacology, and validated experimental workflows for synthesizing and screening 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride, serving as a comprehensive resource for drug development professionals.

Chemical Identity and Physicochemical Profiling

The free base, 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole (CAS 2214-03-1) 1, is frequently converted into its hydrochloride salt (CAS 1071575-85-3) 2 to improve aqueous solubility, enhance stability against oxidative degradation, and facilitate easier handling during pharmaceutical formulation.

Table 1: Quantitative Physicochemical Properties

PropertyValue / Description
Chemical Name 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride
CAS Registry Number 1071575-85-3 (HCl Salt) / 2214-03-1 (Free Base)
Molecular Formula C₆H₉ClN₂ (C₆H₈N₂ · HCl)
Molecular Weight 144.60 g/mol (Salt) / 108.14 g/mol (Base)
Physical Form Pale-yellow to yellow-brown solid
InChI Key (Base) TUVBJSPUCMUOSD-UHFFFAOYSA-N
SMILES (Base) C1CC2=C(C1)NN=C2
Purity Standard ≥ 96% (Typical commercial grade)

Mechanistic Pharmacology & Signaling Pathways

The cyclopenta[c]pyrazole scaffold is highly versatile, acting as the foundational building block for several advanced therapeutic agents. Its biological efficacy is primarily driven by its ability to modulate two distinct cellular pathways:

A. Apoptosis Induction in Triple-Negative Breast Cancer (TNBC)

Derivatives of the tetrahydrocyclopenta[c]pyrazole core (such as P3C) have demonstrated potent cytotoxicity against TNBC cell lines (e.g., MDA-MB-231). The mechanism is driven by the accumulation of Reactive Oxygen Species (ROS). This oxidative stress triggers mitochondrial depolarization, releasing Cytochrome C into the cytosol, which subsequently activates both the intrinsic (Caspase-9) and extrinsic (Caspase-8) apoptotic pathways, culminating in cell death via Caspase-3/7 executioners 3.

Apoptosis P3C Pyrazole Derivative ROS ROS Accumulation P3C->ROS Casp8 Caspase-8 (Extrinsic) P3C->Casp8 Mito Mitochondrial Depolarization ROS->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 (Intrinsic) CytC->Casp9 Casp3 Caspase-3/7 Activation Casp9->Casp3 Casp8->Casp3 Apop Apoptosis in TNBC Casp3->Apop

Fig 1: ROS-mediated intrinsic and extrinsic apoptotic pathways triggered by pyrazole derivatives.

B. Wnt/β-Catenin Inhibition & AMPK Activation

In colorectal cancer models, specific carboxamide derivatives of this scaffold function as dual-action therapeutics. They inhibit the Wnt/β-catenin signaling pathway—downregulating oncogenic transcription—while simultaneously activating AMP-activated protein kinase (AMPK), shifting the cellular metabolism away from the rapid glycolysis required for tumor proliferation 4.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each chemical and biological manipulation.

Protocol A: Synthesis of the Hydrochloride Salt via Knorr Cyclization

The Knorr pyrazole synthesis is selected because the condensation of 1,3-dicarbonyl equivalents with hydrazines provides a thermodynamically driven, high-yield pathway to the fully formed aromatic pyrazole system 5.

Causality of Reagent Choice: To achieve the unsubstituted pyrazole core at the C3 position, 2-formylcyclopentanone is selected over 2-acetylcyclopentanone. The formyl group provides the necessary electrophilic carbon to condense with hydrazine without introducing unwanted alkyl substitutions, preserving the minimal pharmacophore.

  • Condensation: Dissolve 1.0 equivalent of 2-formylcyclopentanone in absolute ethanol. Slowly add 1.1 equivalents of hydrazine hydrate dropwise at 0°C to control the exothermic Schiff base formation.

  • Cyclization: Reflux the mixture at 80°C for 4 hours. The heat drives the dehydration and subsequent intramolecular cyclization, forming the aromatic pyrazole ring.

  • Isolation of Free Base: Concentrate the solvent under vacuum, extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Salt Formation: Dissolve the crude free base in dry diethyl ether. Bubble anhydrous HCl gas (or add 2M HCl in ether) into the solution at 0°C. The addition of HCl forces the protonation of the more basic imine-like nitrogen (N2).

  • Validation System: The protocol is self-validating. Successful cyclization is confirmed by the disappearance of the carbonyl stretching frequency (~1700 cm⁻¹) in FTIR and the emergence of the distinct pyrazole C-H singlet in the ¹H-NMR spectrum (~7.3 ppm). The salt formation is validated by the immediate precipitation of the product, driven by the insolubility of the polar hydrochloride salt in the non-polar ether solvent.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

When evaluating new derivatives of this scaffold, the MTT assay is utilized to quantify cell viability.

Causality of the Assay: The MTT assay operates on the principle of metabolic causality. Only viable cells with active mitochondrial succinate dehydrogenase enzymes can cleave the tetrazolium ring, reducing the yellow MTT to purple formazan. A reduction in absorbance directly correlates with mitochondrial depolarization—a hallmark of the intrinsic apoptotic pathway induced by these pyrazole derivatives.

  • Cell Seeding: Seed MDA-MB-231 (TNBC) cells in a 96-well plate at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

  • Treatment: Treat cells with varying concentrations of the pyrazole derivative (0.1 µM to 100 µM) dissolved in DMSO (final DMSO concentration <0.1%).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove the media and add 150 µL of DMSO to dissolve the formazan crystals.

  • Validation System: Read absorbance at 570 nm. The assay is self-validating through the inclusion of a positive control (e.g., Doxorubicin) and a vehicle control (0.1% DMSO). A dose-response curve yielding an R² > 0.95 validates the assay's dynamic range, ensuring the observed formazan reduction is a direct result of the compound's cytotoxicity rather than an assay artifact.

Workflow Step1 1. Knorr Cyclization Step2 2. HCl Salt Formation Step1->Step2 Step3 3. NMR/MS Validation Step2->Step3 Step4 4. TNBC Cell Culture Step3->Step4 Step5 5. MTT Viability Assay Step4->Step5 Step6 6. IC50 Determination Step5->Step6

Fig 2: End-to-end workflow from pyrazole core synthesis to in vitro cytotoxicity screening.

Conclusion

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride is far more than a simple heterocyclic building block; it is a conformationally privileged scaffold that dictates the binding geometry of numerous advanced therapeutics. By understanding the causality behind its chemical synthesis and its targeted disruption of mitochondrial and Wnt/β-catenin pathways, researchers can effectively leverage this molecule to design next-generation kinase inhibitors and apoptotic inducers.

References

  • PubChem. "1,4,5,6-Tetrahydrocyclopenta[c]pyrazole | C6H8N2 | CID 304265". URL: [Link]

  • NextSDS. "1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride — Chemical Substance Information". URL: [Link]

  • PMC / NIH. "Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways". URL:[Link]

  • ACS Publications. "Pyrazole-4-Carboxamide (YW2065): A Therapeutic Candidate for Colorectal Cancer via Dual Activities of Wnt/β-Catenin Signaling Inhibition and AMP-Activated Protein Kinase (AMPK) Activation". URL:[Link]

  • Clockss / ResearchGate. "Synthesis and cytotoxic activity of some new bipyrazole derivatives". URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole Hydrochloride: From Synthesis to Application in Drug Discovery

This guide provides a comprehensive technical overview of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole hydrochloride, a heterocyclic compound that has garnered interest in the field of medicinal chemistry. We will delve into...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole hydrochloride, a heterocyclic compound that has garnered interest in the field of medicinal chemistry. We will delve into its chemical identity, synthesis, and its significant role as a scaffold for the development of novel therapeutics, particularly as N-type calcium channel inhibitors for the management of chronic pain. This document is intended for researchers, scientists, and professionals in drug development who seek a detailed understanding of this compound and its potential applications.

Chemical Identity and CAS Registry Number

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole is a bicyclic molecule featuring a pyrazole ring fused to a cyclopentane ring. The hydrochloride salt form is typically used to improve its solubility and handling properties in laboratory settings.

There can be some ambiguity in the literature regarding the CAS Registry Number. The primary CAS number for the free base, 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole , is widely cited as 2214-03-1 [1]. While a separate CAS number for the hydrochloride salt, 1071575-85-3 , has been noted, it is less commonly referenced in major chemical databases[2]. For clarity and consistency, researchers should specify the form of the compound they are using.

PropertyValueSource
Chemical Formula C₆H₉ClN₂Calculated
Molecular Weight 144.60 g/mol Calculated
Canonical SMILES C1CC2=C(C1)CNN=C2.ClPubChem
InChIKey TUVBJSPUCMUOSD-UHFFFAOYSA-N (free base)[1]
Appearance Typically a solid[3]

Synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole Hydrochloride

The synthesis of pyrazoles is a well-established area of heterocyclic chemistry, with the Knorr pyrazole synthesis being a foundational method[4][5][6]. This reaction typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative[4]. For 1,4,5,6-tetrahydrocyclopenta[c]pyrazole, a logical synthetic approach involves the use of a cyclopentanone-derived 1,3-dicarbonyl equivalent and hydrazine, followed by conversion to the hydrochloride salt.

The rationale behind this approach lies in the ready availability of starting materials and the efficiency of the cyclocondensation reaction to form the stable aromatic pyrazole ring. The choice of hydrazine hydrate or hydrazine hydrochloride can influence the reaction conditions and the initial form of the product.

Proposed Synthetic Pathway

A plausible and efficient synthesis begins with the formylation of cyclopentanone to yield 2-(hydroxymethylene)cyclopentan-1-one, which exists in equilibrium with its tautomer, 2-formylcyclopentanone. This intermediate serves as the requisite 1,3-dicarbonyl equivalent. Subsequent reaction with hydrazine hydrate leads to the formation of the pyrazole ring through a cyclocondensation reaction. The final step involves the treatment with hydrochloric acid to yield the desired hydrochloride salt.

Synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride Cyclopentanone Cyclopentanone Dicarbonyl 2-(hydroxymethylene)cyclopentan-1-one Cyclopentanone->Dicarbonyl Formylation Formylating_agent Formylating Agent (e.g., Ethyl formate, NaH) Free_base 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole Dicarbonyl->Free_base Cyclocondensation Hydrazine Hydrazine hydrate (H₂NNH₂·H₂O) Hydrochloride 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole Hydrochloride Free_base->Hydrochloride Salt Formation HCl Hydrochloric Acid (HCl)

Caption: Proposed synthetic pathway for 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, generalized procedure based on established pyrazole synthesis methodologies. Researchers should optimize conditions for safety and yield.

  • Synthesis of 2-(hydroxymethylene)cyclopentan-1-one:

    • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous diethyl ether at 0 °C, add a solution of cyclopentanone (1.0 eq) and ethyl formate (1.1 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir overnight.

    • Quench the reaction by carefully adding ice-cold water.

    • Separate the aqueous layer and wash the organic layer with water.

    • Acidify the combined aqueous layers with dilute hydrochloric acid to precipitate the product.

    • Filter, wash with cold water, and dry the crude 2-(hydroxymethylene)cyclopentan-1-one.

  • Synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole:

    • Dissolve the crude 2-(hydroxymethylene)cyclopentan-1-one in ethanol.

    • Add hydrazine hydrate (1.1 eq) dropwise to the solution.

    • Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the free base.

  • Formation of the Hydrochloride Salt:

    • Dissolve the purified 1,4,5,6-tetrahydrocyclopenta[c]pyrazole in a minimal amount of anhydrous diethyl ether or ethanol.

    • Slowly add a solution of hydrochloric acid in ether (or gaseous HCl) with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Filter the solid, wash with cold anhydrous ether, and dry under vacuum to yield 1,4,5,6-tetrahydrocyclopenta[c]pyrazole hydrochloride.

Application in Drug Discovery: N-type (Cav2.2) Calcium Channel Inhibition

The primary therapeutic relevance of the 1,4,5,6-tetrahydrocyclopenta[c]pyrazole scaffold lies in its use as a core structure for the development of N-type voltage-gated calcium channel (Cav2.2) inhibitors[1][7]. These channels are critical in the transmission of pain signals in the nervous system, making them a key target for novel analgesics, particularly for chronic and neuropathic pain[1][7].

Mechanism of Action in Pain Signaling

N-type calcium channels are predominantly located on presynaptic terminals of nociceptive neurons in the dorsal horn of the spinal cord. Upon arrival of a pain signal (action potential), these channels open, allowing an influx of calcium ions. This calcium influx triggers the release of neurotransmitters, such as glutamate and substance P, which propagate the pain signal to the brain. By blocking these channels, inhibitors prevent this calcium influx and subsequent neurotransmitter release, thereby dampening the transmission of pain signals.

Mechanism of Action Pain_Signal Pain Signal (Action Potential) Cav2_2 N-type (Caᵥ2.2) Calcium Channel Pain_Signal->Cav2_2 Opens Ca_Influx Calcium (Ca²⁺) Influx Cav2_2->Ca_Influx Neurotransmitter_Release Neurotransmitter Release (Glutamate, Substance P) Ca_Influx->Neurotransmitter_Release Triggers Pain_Transmission Pain Signal Transmission to Brain Neurotransmitter_Release->Pain_Transmission Inhibitor 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole Derivative Inhibitor->Cav2_2 Blocks FLIPR Assay Workflow Cell_Culture Culture cells expressing Caᵥ2.2 channels Dye_Loading Load cells with a calcium-sensitive fluorescent dye Cell_Culture->Dye_Loading Compound_Incubation Incubate cells with test compounds (e.g., pyrazole derivatives) Dye_Loading->Compound_Incubation Depolarization Induce channel opening with a depolarizing stimulus (e.g., high K⁺) Compound_Incubation->Depolarization Fluorescence_Measurement Measure changes in fluorescence using a FLIPR instrument Depolarization->Fluorescence_Measurement Data_Analysis Analyze data to determine compound potency (IC₅₀) Fluorescence_Measurement->Data_Analysis

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Foundational

A Technical Guide to the Physicochemical Characterization of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride

This guide provides an in-depth analysis of the fundamental physicochemical properties of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride, a heterocyclic compound of interest in contemporary drug discovery and chem...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the fundamental physicochemical properties of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride, a heterocyclic compound of interest in contemporary drug discovery and chemical research. We will delve into the critical distinction between molecular weight and exact mass, offering both theoretical understanding and a practical workflow for their experimental determination. This document is intended for researchers, scientists, and drug development professionals who require a precise understanding of this molecule's properties for applications ranging from medicinal chemistry to analytical science.

Foundational Concepts: Molecular Weight vs. Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct and fundamentally different properties of a molecule. A comprehensive understanding of this difference is paramount for accurate data interpretation, particularly in high-resolution analytical techniques.

  • Molecular Weight (or Average Molecular Mass): This value is calculated using the weighted average of the masses of all naturally occurring isotopes of each element in the molecule. The atomic weights listed on the periodic table are these weighted averages. Molecular weight is an essential parameter for stoichiometric calculations in synthetic chemistry, such as determining the mass of reactants needed for a reaction.

  • Exact Mass (or Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant isotope of each element. For instance, the exact mass calculation for 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride would use the mass of ¹H, ¹²C, ¹⁴N, and ³⁵Cl. This value is crucial in mass spectrometry, where instruments with sufficient resolving power can distinguish between molecules with the same nominal mass but different isotopic compositions.

The hydrochloride salt of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole presents a clear example of why this distinction is critical. The presence of chlorine, with its two primary isotopes (³⁵Cl and ³⁷Cl), will result in a characteristic isotopic pattern in a mass spectrum.

Physicochemical Properties of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole and its Hydrochloride Salt

The core chemical entity, 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole, is a bicyclic heteroaromatic compound with the chemical formula C₆H₈N₂.[1][2][3] Its hydrochloride salt is formed by the protonation of one of the nitrogen atoms by hydrochloric acid.

Below is a table summarizing the key physicochemical properties of both the free base and its hydrochloride salt.

Property1,4,5,6-Tetrahydrocyclopenta[c]pyrazole (Free Base)1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride
Chemical Formula C₆H₈N₂C₆H₉ClN₂
Molecular Weight ( g/mol ) 108.14144.60
Exact Mass (Da) 108.068748264[4]144.045426

The chemical structure of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride is depicted in the following diagram:

Caption: Chemical structure of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride.

Experimental Determination of Molecular Weight and Exact Mass

High-resolution mass spectrometry (HRMS) is the gold standard for the experimental determination of the exact mass of a molecule. The following protocol outlines a general workflow for the analysis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride using this technique.

Rationale for Experimental Choices

The selection of an appropriate ionization technique and mass analyzer is critical for obtaining high-quality data.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like hydrochloride salts. It minimizes fragmentation, allowing for the clear observation of the molecular ion.

  • Time-of-Flight (TOF) or Orbitrap Mass Analyzer: Both TOF and Orbitrap analyzers provide high resolution and mass accuracy, which are essential for determining the exact mass and resolving the isotopic pattern of chlorine.

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride.

    • Dissolve the sample in a suitable solvent, such as methanol or a mixture of water and acetonitrile, to a final concentration of 1 µg/mL.

    • The choice of solvent is crucial to ensure complete dissolution and compatibility with the ESI source.

  • Instrument Calibration:

    • Calibrate the mass spectrometer using a well-characterized calibration standard appropriate for the mass range of interest. This step is critical for ensuring high mass accuracy.

  • Infusion and Ionization:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5 µL/min).

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

    • The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte.

  • Mass Analysis:

    • The ions are guided into the mass analyzer (TOF or Orbitrap).

    • The mass-to-charge ratio (m/z) of the ions is measured with high resolution.

  • Data Analysis:

    • The resulting mass spectrum will show a peak corresponding to the protonated molecule [M+H]⁺.

    • Due to the presence of chlorine, an isotopic pattern will be observed, with two major peaks separated by approximately 2 Da, corresponding to the ³⁵Cl and ³⁷Cl isotopes.

    • The exact mass is determined from the m/z of the monoisotopic peak (containing ³⁵Cl).

    • The molecular weight can be inferred from the weighted average of the isotopic peaks.

The following diagram illustrates the experimental workflow:

G cluster_workflow Mass Spectrometry Workflow A Sample Preparation (1 mg in 1 mL solvent) C Infusion into ESI Source (5 µL/min) A->C B Instrument Calibration (Standard Solution) E Mass Analysis (TOF or Orbitrap) B->E D Ionization (High Voltage) C->D D->E F Data Acquisition (Mass Spectrum) E->F G Data Analysis (Exact Mass & Isotopic Pattern) F->G

Caption: Experimental workflow for mass spectrometry analysis.

Conclusion

A precise determination of the molecular weight and exact mass of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride is fundamental for its application in research and development. This guide has elucidated the theoretical underpinnings of these properties and provided a practical framework for their experimental verification. By employing high-resolution mass spectrometry with appropriate methodologies, researchers can ensure the accuracy of their analytical data, which is a cornerstone of scientific integrity and successful drug development.

References

  • PubChem. 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole | C6H8N2 | CID 304265. [Link]

Sources

Foundational

Mechanism of Action of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole Hydrochloride in Biological Assays: A Comprehensive Technical Guide

Executive Summary The 1,4,5,6-tetrahydrocyclopenta[c]pyrazole scaffold is a highly privileged, conformationally restricted pharmacophore. When utilized in biological assays—typically supplied as the highly stable hydroch...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4,5,6-tetrahydrocyclopenta[c]pyrazole scaffold is a highly privileged, conformationally restricted pharmacophore. When utilized in biological assays—typically supplied as the highly stable hydrochloride salt (CAS 1071575-85-3)[1]—derivatives of this core exhibit potent polypharmacology or exquisite selectivity depending on their peripheral functionalization. As a Senior Application Scientist, I have structured this whitepaper to elucidate the three primary mechanisms of action (MOA) driven by this scaffold: GPR109A (HCAR2) partial agonism, ROS-mediated apoptosis in oncology, and Orai channel (SOCE) inhibition.

Chemical Foundations: The Cyclopenta-Fused Pharmacophore

The fusion of the cyclopentane ring to the pyrazole core is not merely a structural novelty; it is a thermodynamic strategy. The 5-membered carbocycle restricts the rotational degrees of freedom of the pyrazole ring, locking the hydrogen bond donor/acceptor vectors into a rigid conformation. This significantly reduces the entropic penalty upon target binding.

Assay Preparation Causality: In biological assays, the hydrochloride salt form is strictly preferred[1]. Protonation of the pyrazole nitrogen (or subsequent aliphatic amine substituents) drastically improves hydration energy. This prevents compound aggregation in aqueous assay buffers—a common artifact in High-Throughput Screening (HTS) that leads to false positives via colloidal inhibition.

Mechanism 1: GPR109A (HCAR2) Partial Agonism & Metabolic Regulation

A prominent application of this scaffold is found in MK-0354 (3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole), a derivative developed for metabolic and lipid regulation[2][3].

Mechanism & Causality: MK-0354 acts as a partial agonist at the G-protein coupled receptor GPR109A (HCAR2)[4]. Binding to the receptor activates the Gαi protein subunit, which subsequently inhibits Adenylate Cyclase (AC). This inhibition causes a rapid drop in intracellular cAMP levels, downregulating Protein Kinase A (PKA) and ultimately inhibiting hormone-sensitive lipase to reduce lipolysis[4].

The partial agonism provided by the cyclopenta-pyrazole core is critical: it achieves the desired antilipolytic efficacy without triggering the severe vasodilation (flushing) associated with full agonists like nicotinic acid. This is likely due to biased signaling or differential β-arrestin recruitment profiles dictated by the rigid scaffold[4].

GPR109A Ligand MK-0354 (Pyrazole Derivative) Receptor GPR109A (HCAR2) Ligand->Receptor Partial Agonism G_alpha_i Gαi Protein Receptor->G_alpha_i Activation AdenylateCyclase Adenylate Cyclase (AC) G_alpha_i->AdenylateCyclase Inhibition cAMP ↓ cAMP Levels AdenylateCyclase->cAMP Reduces Production PKA PKA Inhibition cAMP->PKA Downregulates Lipolysis Inhibition of Lipolysis PKA->Lipolysis Physiological Outcome

GPR109A signaling pathway modulated by tetrahydrocyclopenta[c]pyrazole derivatives.

Mechanism 2: ROS-Mediated Apoptosis in Oncology (TNBC)

In oncology, the scaffold has been functionalized into P3C (N'-[(2-hydroxy-1-naphthyl)methylene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide), which exhibits potent cytotoxicity against Triple-Negative Breast Cancer (TNBC) cell lines like MDA-MB-231[5][6].

Mechanism & Causality: P3C induces profound Reactive Oxygen Species (ROS) accumulation[5][7]. This severe oxidative stress collapses the mitochondrial membrane potential (ΔΨm). The depolarization releases cytochrome c, triggering the intrinsic apoptotic cascade via Caspase-9. Concurrently, P3C activates the extrinsic pathway via Caspase-8, with both pathways converging on the executioner Caspases-3 and -7[5][8]. The compound boasts a high Selective Cytotoxicity Index (SCI), exploiting the altered redox baseline of cancer cells while sparing non-cancerous fibroblasts[5].

Apoptosis Compound P3C (Pyrazole Derivative) ROS ROS Accumulation Compound->ROS Induces Caspase8 Caspase-8 Activation (Extrinsic) Compound->Caspase8 Unknown Mechanism Mito Mitochondrial Depolarization (Loss of ΔΨm) ROS->Mito Oxidative Stress Caspase9 Caspase-9 Activation (Intrinsic) Mito->Caspase9 Cytochrome c Release Caspase3_7 Caspase-3/7 Activation Caspase9->Caspase3_7 Cleavage Caspase8->Caspase3_7 Cleavage Apoptosis Cell Death (Apoptosis) Caspase3_7->Apoptosis Execution

ROS-mediated intrinsic and extrinsic apoptotic pathways induced by P3C in TNBC cells.

Mechanism 3: Orai Channel (SOCE) Inhibition in Calcium Signaling

Recent drug discovery efforts have identified the 1,4,5,6-tetrahydrocyclopenta[c]pyrazole scaffold as a potent blocker of Store-Operated Calcium Entry (SOCE) via Orai channels, specifically utilizing derivatives like Compound 4g[9][10].

Mechanism & Causality: Fusing the pyrazole with the saturated 5-membered cyclopenta ring significantly increases the inhibition of NFAT activation compared to unfused analogs[9]. By physically blocking the Orai1 pore or disrupting STIM1-Orai1 coupling, the pyrazole derivative prevents the Ca2+ influx required for downstream T-cell receptor signaling. This makes the scaffold highly valuable for immunomodulatory and autoimmune assays[9].

Quantitative Data Summary

Compound DerivativePrimary TargetAssay TypeKey MetricBiological Outcome
MK-0354 GPR109A (HCAR2)HTRF cAMP AssayEC50: ~3.1 mg/kg (in vivo eq.)Antilipolytic, no vasodilation
P3C Unknown (TNBC cells)DNS / Flow CytometryCC50: 0.49 µMROS-mediated apoptosis
Compound 4g Orai1 / CRACFura-2 Ca2+ ImagingIC50: <10 µMInhibition of SOCE / NFAT

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific controls to isolate the mechanism of action.

Protocol 1: HTRF cAMP Assay (Validating GPR109A Agonism)

Causality: HTRF (Homogeneous Time-Resolved Fluorescence) is chosen over standard ELISA for its resistance to compound auto-fluorescence, a common issue with heterocyclic scaffolds.

  • Stimulation: Treat cells expressing GPR109A with Forskolin to artificially stimulate Adenylate Cyclase, creating a high cAMP baseline.

  • Compound Addition: Add the pyrazole derivative (e.g., MK-0354) in a dose-response format (0.1 nM to 10 µM).

  • Control Validation: Run Nicotinic Acid (a full agonist) in parallel to calculate the Emax of the partial agonist[4].

  • Readout: Measure the FRET signal. A decrease in cAMP confirms Gαi activation.

Protocol 2: Fura-2 Calcium Imaging (Validating SOCE Inhibition)

Causality: Cyclopiazonic acid (CPA) is used to inhibit the SERCA pump. This passively depletes the ER calcium store without generating IP3, cleanly isolating the SOCE mechanism from upstream PLC signaling[9].

  • Depletion: Perfuse cells in a Ca2+-free buffer containing 10 µM CPA to empty ER stores.

  • Reintroduction: Reintroduce 0.4 mM Ca2+ to the extracellular buffer to trigger SOCE.

  • Inhibition: Add the pyrazole compound (e.g., Compound 4g) at 30 µM[9].

  • Readout: Measure the ratiometric Fura-2 fluorescence (340/380 nm). Complete ablation of the Ca2+ spike confirms Orai channel block.

Protocol 3: Differential Nuclear Staining (DNS) for Apoptosis

Causality: DNS is superior to MTT/MTS metabolic assays here. Because P3C is a profound ROS generator, it can artificially alter mitochondrial reductase activity, confounding MTT readouts[5].

  • Staining: Incubate treated TNBC cells with Hoechst 33342 (permeant, stains all nuclei) and Propidium Iodide (impermeant, stains only cells with compromised membranes).

  • Imaging: Utilize High-Content Screening (HCS) microscopy to capture dual-channel fluorescence.

  • Analysis: Calculate the ratio of dead/live cells to determine the precise CC50[5].

Workflow Prep Compound Prep (HCl Salt in DMSO) Assay1 Primary Screen: Cell Viability (DNS Assay) Prep->Assay1 Assay2 Secondary Screen: HTRF cAMP / Fura-2 Ca2+ Assay1->Assay2 Hit Selection MOA MOA Validation: Western Blot & Flow Cytometry Assay2->MOA Target Confirmation Data Data Analysis: IC50 / CC50 Calculation MOA->Data Quantification

Self-validating high-throughput screening and MOA validation workflow for pyrazoles.

References

  • Gutierrez, D. A., et al. "Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways." Cells, 11(2), 254, 2022. URL: [Link]

  • Semple, G., et al. "3-(1H-Tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole (MK-0354): A Partial Agonist of the Nicotinic Acid Receptor, G-Protein Coupled Receptor 109a, with Antilipolytic but No Vasodilatory Activity in Mice." Journal of Medicinal Chemistry, 2008. (Data via PubChem). URL: [Link]

  • Liardo, E., et al. "Discovery of selective Orai channel blockers bearing an indazole or a pyrazole scaffold." National Institutes of Health / OpenAIRE, 2024. URL: [Link]

  • BindingDB. "3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (MK-0354)." Binding Database, 2010. URL: [Link]

Sources

Protocols & Analytical Methods

Method

How to dissolve 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride for in vitro assays

Application Note: Optimized Dissolution and Handling of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole Hydrochloride for In Vitro Assays Executive Summary 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride is a fused bicycli...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Dissolution and Handling of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole Hydrochloride for In Vitro Assays

Executive Summary

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride is a fused bicyclic pyrazole derivative frequently utilized as a bioactive scaffold or intermediate in drug discovery. Preparing reproducible solutions of this compound for in vitro biochemical and cell-based assays requires a strategic approach. While the hydrochloride (HCl) salt form inherently improves aqueous solubility compared to its free base, improper dissolution can lead to microenvironmental pH shifts, compound disproportionation, or precipitation. This protocol outlines a self-validating, causality-driven methodology for preparing master stocks and aqueous working solutions to ensure maximum assay fidelity.

Physicochemical Rationale & Causality (The "Why")

As a Senior Application Scientist, it is critical to understand that protocol steps are dictated by the physicochemical properties of the molecule:

  • The Role of Anhydrous DMSO: Pyrazole derivatives generally exhibit robust solubility in polar aprotic solvents but can suffer from limited solubility in purely aqueous environments at neutral pH [1]. Dimethyl sulfoxide (DMSO) effectively disrupts the crystal lattice energy of the solid powder. Using anhydrous DMSO is critical; moisture absorption can prematurely trigger the dissociation of the HCl salt, leading to localized precipitation of the less soluble free base during freeze-thaw cycles [2].

  • The Hydrochloride Salt Effect & Buffer Capacity: The HCl salt form provides a dissolution advantage by lowering the microenvironmental pH at the particle surface during solvation [3]. However, when a highly concentrated stock of an HCl salt is diluted directly into an unbuffered or weakly buffered aqueous medium, the bulk pH can drop rapidly. If the pH crosses the pHmax​ (the pH of maximum solubility), the compound may disproportionate and precipitate [3]. Therefore, the final assay medium must possess sufficient buffer capacity (e.g., 50 mM Tris or HEPES, pH 7.4) to neutralize the acidic contribution of the salt [4].

  • DMSO Tolerance in Assays: Most in vitro assays (e.g., enzymatic screens, cell viability assays) are highly sensitive to organic solvents. The universal standard is to maintain the final assay DMSO concentration at or below 0.5% (v/v) to prevent solvent-induced protein denaturation or cellular toxicity [5].

Quantitative Data Summaries

To ensure precise execution, the following tables summarize the critical quantitative parameters for dissolving 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride (Molecular Weight: ~144.60 g/mol ).

Table 1: Stock Solution Preparation Guidelines

Solvent Max Recommended Stock Conc. Recommended Storage Estimated Shelf Life Application
Anhydrous DMSO 50 mM -20°C (Desiccated) Up to 6 months Primary Master Stock
Deionized Water 10 mM 4°C (Do not freeze) < 1 week Short-term aqueous stock

| 50 mM Tris (pH 7.4) | 100 µM - 500 µM | Freshly prepared | Use immediately | Final in vitro assay |

Table 2: Buffer Capacity vs. pH Shift Risk (Upon 1:100 Dilution of 50 mM HCl Salt Stock)

Dilution Medium Buffer Capacity Risk of Bulk pH Drop Risk of Precipitation
Unbuffered Saline (PBS 1X) Low High Moderate to High
50 mM Tris-HCl (pH 7.4) High Low Low

| Cell Culture Media (w/ HEPES) | Moderate-High | Low | Low |

Experimental Workflow & Visualization

The following diagram illustrates the logical progression from solid powder to the final assay plate, emphasizing the intermediate dilution step required to prevent solvent shock.

Workflow N1 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole HCl (Solid Powder) N2 Primary Solvation Add Anhydrous DMSO N1->N2 N3 10 mM - 50 mM Master Stock (Store at -20°C) N2->N3 N4 Intermediate Serial Dilution (100x in DMSO) N3->N4 Dilute N5 Aqueous Buffer Addition (e.g., 50 mM Tris, pH 7.4) N4->N5 1:100 N6 Final In Vitro Assay (Target Conc. with ≤0.5% DMSO) N5->N6

Workflow for dissolving and diluting pyrazole HCl salts for in vitro assays.

Step-by-Step Experimental Protocols

Protocol A: Preparation of 50 mM Master Stock in DMSO

Self-Validating Step: Using a high-concentration master stock minimizes the volume of solvent carried over into the final assay, ensuring the 0.5% DMSO limit is respected.

  • Equilibration: Allow the sealed vial of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride to equilibrate to room temperature for at least 30 minutes before opening. Causality: This prevents atmospheric moisture from condensing on the hygroscopic HCl salt powder.

  • Weighing: Accurately weigh 7.23 mg of the compound (MW ~144.60 g/mol ) into a sterile, amber glass vial or low-bind microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO (≥99.9% purity).

  • Agitation: Vortex the solution vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Verification: Hold the vial against a light source. The solution must be completely optically clear.

  • Aliquoting: Divide the master stock into 20 µL to 50 µL single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound or introduce moisture. Store at -20°C.

Protocol B: Serial Dilution and Aqueous Assay Preparation

Self-Validating Step: Performing serial dilutions in DMSO before adding to the aqueous buffer prevents the "solvent shock" and supersaturation that occurs when a highly concentrated stock is injected directly into water.

  • Intermediate Dilution: Thaw one aliquot of the 50 mM master stock. If your final desired assay concentration is 50 µM, first prepare a 10 mM intermediate stock by diluting 1 part master stock with 4 parts anhydrous DMSO.

  • Buffer Preparation: Prepare your assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4). Ensure the buffer is warmed to the assay temperature (e.g., 25°C or 37°C) to maximize thermodynamic solubility.

  • Aqueous Spike-In: Add 1 µL of the intermediate DMSO stock to 199 µL of the pre-warmed aqueous buffer.

    • Result: This yields a final compound concentration of 50 µM with a final DMSO concentration of exactly 0.5% (v/v).

  • Turbidimetric Check (Optional but Recommended): To validate that the compound has not precipitated upon aqueous dilution, measure the absorbance of the final solution at 620 nm on a microplate reader [5]. A baseline reading confirms complete solubility; an elevated slope indicates micro-precipitation.

Troubleshooting & Best Practices

  • Issue: Cloudiness upon addition to aqueous buffer.

    • Cause: The buffer capacity is too low, causing a localized pH drop from the HCl salt, leading to free-base precipitation. Alternatively, the DMSO concentration was diluted too rapidly.

    • Solution: Increase the buffering agent concentration (e.g., from 10 mM to 50 mM Tris) [4]. Ensure the buffer is agitated continuously while the DMSO stock is added dropwise.

  • Issue: Loss of potency over time.

    • Cause: Hydrolysis or degradation due to water absorption in the DMSO stock.

    • Solution: Always use anhydrous DMSO and purge vials with Argon or Nitrogen gas before sealing and freezing.

References

  • O'Dwyer, P. J., et al. "Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs". Molecular Pharmaceutics, 2025. Available at: [Link]

  • Bates, R. G., et al. "Tris/Tris·HCl: A Standard Buffer for Use in the Physiologic pH Range". ResearchGate (Historical Standard Reference). Available at: [Link]

  • ACS Publications / PMC. "Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology". ACS Chemical Biology, 2021. Available at: [Link]

Application

Application Note: 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole Hydrochloride as a Privileged Building Block in Medicinal Chemistry

Executive Summary & Mechanistic Rationale 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride is a highly versatile, conformationally restricted bicyclic building block utilized extensively in modern organic synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride is a highly versatile, conformationally restricted bicyclic building block utilized extensively in modern organic synthesis and drug discovery[1]. By fusing a cyclopentane ring to the pyrazole core, chemists achieve a rigid scaffold that precisely modulates lipophilicity (LogP) and perfectly occupies specific hydrophobic pockets in target proteins.

The strategic choice to utilize the hydrochloride salt (CAS: 1071575-85-3) rather than the free base (CAS: 2214-03-1) is rooted in operational stability. Free pyrazoles can be hygroscopic and prone to oxidation over long-term storage. The HCl salt ensures a free-flowing, bench-stable solid that allows for highly precise stoichiometric control—a critical factor when deploying this building block in high-throughput segmented flow chemistry and automated library synthesis[2].

Physicochemical & Safety Profiling

To ensure reproducible experimental design, the fundamental properties and safety parameters of the building block are summarized below.

Table 1: Physicochemical and Identification Properties

Property Value
Chemical Name 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride
CAS Number 1071575-85-3 (HCl salt) / 2214-03-1 (Free base)
Molecular Formula C₆H₉ClN₂
Molecular Weight 144.60 g/mol (HCl salt) / 108.14 g/mol (Free base)
Topological Polar Surface Area (TPSA) 28.7 Ų

| Physical Form | Pale-yellow to yellow-brown solid |

Table 2: Hazard and Safety Profile (GHS) [3]

Hazard Class Statement Precautionary Measures
H302 Harmful if swallowed P264, P270, P301+P312
H315 Causes skin irritation P280, P302+P352
H319 Causes serious eye irritation P305+P351+P338

| H335 | May cause respiratory irritation | P261, P271, P304+P340 |

Synthetic Diversification Logic

The utility of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole lies in its orthogonal reactivity. The pyrazole nitrogen atoms can undergo nucleophilic substitution (N-alkylation) or cross-coupling (N-arylation), while the electron-rich C3 position is primed for mild electrophilic aromatic substitution.

SyntheticWorkflow SM 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole HCl (Starting Material) FreeBase Free Base Generation (e.g., K2CO3, DBU) SM->FreeBase Neutralization Alkylation N-Alkylation (R-X, Base, Solvent) FreeBase->Alkylation Electrophile Arylation N-Arylation (Ar-X, Pd/Cu Catalyst) FreeBase->Arylation Cross-Coupling Halogenation C3-Halogenation (NIS/NBS, DMF) FreeBase->Halogenation Electrophilic Substitution

Fig 1. Synthetic diversification logic for 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that intermediate quality can be confirmed before proceeding to complex downstream synthesis.

Protocol A: Regioselective N-Alkylation

Objective: Synthesize N-alkylated derivatives for library generation.

  • Preparation : In an oven-dried 50 mL round-bottom flask, suspend 1,4,5,6-tetrahydrocyclopenta[c]pyrazole hydrochloride (1.0 mmol, 144.6 mg) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).

  • In Situ Neutralization : Add Potassium Carbonate (K₂CO₃) (3.0 mmol, 414.6 mg). Stir at room temperature for 15 minutes.

    • Causality: The 3.0 equivalents of base are strictly required: 1.0 eq neutralizes the HCl salt to generate the nucleophilic free base, while the remaining 2.0 eq act as a proton scavenger during the subsequent SN2 alkylation.

  • Electrophile Addition : Add the desired alkyl halide (R-X) (1.1 mmol) dropwise.

  • Reaction Execution : Heat the mixture to 60 °C.

    • Causality: The fused cyclopentane ring introduces steric bulk, which often results in a mixture of N1 and N2 alkylated regioisomers depending on the electrophile's size. Heating accelerates the reaction to completion within 4-6 hours.

  • Validation & QC : Monitor via LC-MS. The reaction is complete when the free base mass (m/z = 109.1 [M+H]⁺) is entirely consumed.

  • Workup & Isolation : Quench with distilled water (15 mL) and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl or brine (5 × 10 mL) to effectively partition and remove the DMF solvent. Dry over Na₂SO₄, concentrate, and separate regioisomers via silica gel chromatography.

Protocol B: C3-Iodination for Cross-Coupling Precursors

Objective: Introduce an iodine atom at the C3 position to enable downstream Suzuki or Buchwald-Hartwig cross-coupling[4].

  • Preparation : Dissolve the pyrazole core (1.0 mmol) in DMF (5.0 mL) and neutralize with a mild base if starting from the HCl salt.

  • Electrophilic Halogenation : Add N-Iodosuccinimide (NIS) (1.05 mmol) in a single portion.

  • Reaction Execution : Stir at room temperature in the dark for 12 hours.

    • Causality: The inherent electron-rich nature of the pyrazole ring allows for mild electrophilic aromatic substitution at the unsubstituted C3 position without requiring harsh Lewis acid catalysts. Conducting the reaction in the dark prevents radical-mediated side reactions.

  • Workup : Dilute with water (20 mL) and EtOAc (20 mL). Wash the organic layer with saturated aqueous NaHCO₃ (to neutralize any succinimide byproducts) and saturated sodium thiosulfate (Na₂S₂O₃) to quench residual iodine.

  • Isolation : Extract, dry over MgSO₄, and concentrate to yield 3-iodo-1,4,5,6-tetrahydrocyclopenta[c]pyrazole.

Applications in Drug Discovery (Case Studies)

The unique spatial geometry of this building block has led to its incorporation into several advanced therapeutic candidates:

  • Immuno-Oncology (IDO1 Inhibitors) : The scaffold is a critical component in inhibitors of Indoleamine 2,3-dioxygenase (IDO1). By blocking the conversion of L-tryptophan to kynurenine, these pyrazole derivatives prevent regulatory T-cell (Treg) differentiation and reverse tumor-induced immunosuppression[5].

  • Immunology (RORγt Inhibitors) : The rigid bicyclic structure is utilized in synthesizing inverse agonists of RORγt, a master transcription factor for Th17 cells. Functionalization at the C3 and N1 positions allows the molecule to anchor into the RORγt ligand-binding domain, providing therapeutic avenues for psoriasis[4].

  • Cardiovascular & Renal Diseases (Npt2a Inhibitors) : Substituted pyrazole derivatives are employed to inhibit the Npt2a phosphate transporter, thereby regulating renal phosphate excretion and addressing hyperphosphatemia in chronic kidney disease[6].

IDO1Pathway Trp L-Tryptophan Kyn Kynurenine (Kyn) Trp->Kyn Catalyzed by IDO1 IDO1 Enzyme IDO1->Kyn AhR AhR Activation Kyn->AhR Binds to Treg Treg Differentiation (Immunosuppression) AhR->Treg Promotes Inhibitor Pyrazole-based IDO1 Inhibitor Inhibitor->IDO1 Blocks Activity

Fig 2. Mechanism of action for pyrazole-derived IDO1 inhibitors in the kynurenine pathway.

References

  • "Small Molecule Library Synthesis Using Segmented Flow - PMC - NIH", National Institutes of Health. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqv0JRcqR9XiaZgN3pChmOT-funUOlxIchg7WB5RBv6jZGEzdA8HmbY4Ij8FpLoek2O2komOW5aBIZNR3E6bI8kOOF2LP7chqQd2N6g11i_tt7da1ItFerkKcb43etHUE1gb5Os25BoXWvrm0=]
  • "1,4,5,6-Tetrahydrocyclopenta[c]pyrazole | C6H8N2 | CID 304265 - PubChem", National Institutes of Health. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGr8pb3fE9UjJgoqij5ILYuBNlx72bvRxGM65EbrZc2M0jw-t34WelENoe5ARhuZ_rE9i4TiOrAizpzI1NccLleJ6kF221lJarrPGAenDN_Iy2GIOk7SOwr6o5xATDNkumiTJVrXxEOkJ-LIJxrnkcGlHioE6GfSQkl2qkc85VxLoBrjJOS2i2ISNi82g==]
  • "WO2018069222A1 - Substituted 6-(1h-pyrazol-1-yl)pyrimidin-4-amine derivatives and uses thereof", Google Patents. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqJTCIjJky2EpDBxEJ1Kj3nZdpRY92PWEqVJCQkHKT60QpnjPOY3xH2dImHNAYZAnDYzNrYQ9kB79fftwmhXF7nOhXBLJuwcDVlzHK-hToM38fpjKcxTOp_ai8Ox92WSqPjVRSFYbWSo4bA7lptg==]
  • "CA2975997A1 - Substituted pyrazole compounds as rorgammat inhibitors and uses thereof", Google Patents. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoxVL2d8sVIxZmczC6A12rh1jl1dEXI6xsGOZdzbBJpM6zsPSvWUODJRoZfAzLpQcx8j1ldN9oNw8mtz2PrDk-u2Eq0Swe3v6tZ2J3z4Zrnm-MpYbZAyLb6jI0WIUpc6pdgziGNESB1Z3Csg==]
  • "1,4,5,6-Tetrahydrocyclopenta[c]pyrazole | 2214-03-1 - Sigma-Aldrich", Sigma-Aldrich. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFcC0xCvtOuCj096AqErFiJO_joM93alV1HIIFiDkY3BCUJyDfvwM6uG3zCzpM0d-DaRj16YNzPmLi3ihEeL7yTTA2dNQd-zQbuj8YdnZ7dJVpQjz_P9idSDMSo9PdsME7MNaVYrdke0k2NPxFyF_mQq0-954HytPv9beUzCIaaCtwGEMCwe47sg==]
  • "US 12,152,019 B2 - Bicyclo compounds as IDO inhibitors", Google Patents. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGZnuGL1LM7hy3lip97-nBVENQ8FeSSQYCsKDVxWcYvOihALfTi_4EWmyUQOcQDVIgNnImpacY7UZ8cmmcHg2FTcr34VVbvgAekPcjzpC_4sAfJdo7QEZHFJNAi17WdHUWacgAAqD68bdkYLQsprwSkeFZscLpB_JgBmNvipOobBbI4n2DLY1IilaqX2w=]

Sources

Method

Application Notes and Protocols for the Preparation of Novel Derivatives from 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole Hydrochloride

Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This document provides a detail...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic exploration of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole hydrochloride, a versatile building block for the creation of novel derivatives. By leveraging established principles of pyrazole chemistry, this guide offers practical protocols and theoretical insights to facilitate the design and synthesis of new chemical entities with therapeutic potential. The protocols outlined herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Significance of the Pyrazole Core in Drug Discovery

The five-membered aromatic heterocycle, pyrazole, characterized by two adjacent nitrogen atoms, is a recurring motif in numerous approved pharmaceuticals.[3] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to interact with a diverse range of biological targets. This has led to the development of pyrazole-containing drugs with a broad spectrum of therapeutic applications, including anti-inflammatory, anticancer, antiviral, and antimicrobial agents.[1][2] Notable examples of blockbuster drugs featuring the pyrazole core include the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib, underscoring the therapeutic and commercial importance of this scaffold.[1][3]

The fusion of a pyrazole ring with a cyclopentane moiety, as seen in 1,4,5,6-tetrahydrocyclopenta[c]pyrazole, introduces a three-dimensional character to the otherwise planar pyrazole core. This structural feature can be advantageous for achieving higher binding affinity and selectivity for specific biological targets. The hydrochloride salt form of this starting material enhances its solubility and stability, making it an ideal candidate for further chemical modifications.

Strategic Approaches to the Derivatization of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole

The primary sites for derivatization on the 1,4,5,6-tetrahydrocyclopenta[c]pyrazole core are the nitrogen atoms of the pyrazole ring and, to a lesser extent, the carbon atoms of the cyclopentane ring. The general reactivity of the pyrazole ring allows for a variety of transformations, including N-alkylation, N-arylation, and acylation.[4]

The following diagram illustrates the key reactive sites on the parent scaffold:

workflow start Start: 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole HCl neutralization Neutralization with a base (e.g., Et3N) in a suitable solvent (e.g., DMF) start->neutralization reagent_addition Addition of alkylating agent (e.g., R-X, where X = Br, I, OTs) neutralization->reagent_addition reaction Reaction at room temperature or gentle heating reagent_addition->reaction monitoring Monitor reaction progress by TLC or LC-MS reaction->monitoring workup Aqueous workup and extraction with an organic solvent monitoring->workup purification Purification by column chromatography workup->purification product Characterization of the N-alkylated product purification->product

Sources

Application

Application Notes and Protocols for the Storage and Stability Assessment of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole Hydrochloride

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate storage, handling, and stability assessment of 1,4,5,6-Tetrahydrocyclopenta[c]pyraz...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate storage, handling, and stability assessment of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride. While approximately half of all drug molecules are administered as salts to improve their properties, hydrochloride salts can present unique stability challenges, including hygroscopicity and disproportionation.[1][2] This guide moves beyond generic storage advice to provide a framework for establishing a robust, data-driven stability profile for this specific active pharmaceutical ingredient (API). We will detail the scientific rationale behind storage recommendations and provide explicit protocols for chemical and physical stability testing, enabling the determination of a reliable shelf life and ensuring the integrity of research and development outcomes.

Initial Storage and Handling Recommendations

Upon receipt, and prior to the completion of a full stability study, 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride should be handled with the assumption that it may be sensitive to moisture, light, and elevated temperatures. The following recommendations are based on best practices for heterocyclic compounds and hydrochloride salts.[3]

The primary objective of these initial conditions is to mitigate the risk of common degradation pathways. Keeping the container tightly sealed in a dry environment is crucial, as absorbed water can act as a plasticizer, increasing molecular mobility and facilitating chemical degradation or physical form changes.[4] An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidation.

Table 1: Recommended Initial Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential chemical degradation and physical changes.
Atmosphere Store under an inert gas (Argon or Nitrogen)Minimizes risk of oxidation of the pyrazole ring or other functional groups.
Humidity Store in a desiccator or controlled low-humidity cabinetHydrochloride salts can be hygroscopic; minimizing moisture prevents water-mediated degradation and physical instability.[1]
Light Protect from light (use amber vials or store in the dark)Prevents potential photolytic degradation.
Container Tightly sealed, airtight containerPrevents exposure to atmospheric moisture and oxygen.[3]

Understanding the Stability Profile of a Hydrochloride Salt

The hydrochloride salt form, while often improving solubility and handling properties, introduces specific stability liabilities that must be investigated.[2] The stability of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride is not solely a measure of its chemical purity over time but also encompasses its physical form, which is critical for performance.

Key Potential Instabilities:

  • Chemical Degradation: This includes hydrolysis, oxidation, or other reactions that alter the covalent structure of the molecule.

  • Physical Instability:

    • Disproportionation: This is a critical failure mode for salts where the hydrochloride salt converts back to its corresponding free base form.[5] This process is often mediated by water and can be influenced by the microenvironment, such as the presence of excipients in a formulation.[2][5]

    • Hygroscopicity: The tendency of the solid to absorb atmospheric moisture. High hygroscopicity can lead to handling problems and can trigger chemical or physical degradation.[1]

    • Loss of Crystallinity: The API may convert from a stable crystalline form to a less stable amorphous state, which can impact its properties. A study on bedaquiline hydrochloride showed it lost crystallinity under accelerated stability conditions.[6]

The diagram below illustrates the relationship between the stable API and its potential degradation and instability pathways.

cluster_main 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole HCl (Crystalline) cluster_degradation Degradation Pathways cluster_instability Physical Instability API Stable API Hydrolysis Hydrolysis Products API->Hydrolysis Moisture Oxidation Oxidative Impurities API->Oxidation Oxygen FreeBase Free Base (Disproportionation) API->FreeBase Moisture, pH Amorphous Amorphous Form API->Amorphous Stress (Temp/Mech) start API Sample Receipt & Initial Characterization method_dev Develop Stability-Indicating HPLC Method start->method_dev stress Forced Degradation Study (Stress Testing) method_dev->stress Method Validation ich_study ICH Stability Study (Long-Term & Accelerated) method_dev->ich_study stress->method_dev Feedback analysis Data Collection & Analysis (Chemical & Physical) ich_study->analysis At 0, 3, 6... months shelf_life Establish Shelf Life & Storage Conditions analysis->shelf_life end Final Product Specification shelf_life->end

Caption: Workflow for stability assessment and shelf-life determination.

Protocol 3.1: Forced Degradation and Stability-Indicating Method Development

Objective: To identify potential degradation products and develop a robust, stability-indicating HPLC method capable of separating the intact API from all potential impurities and degradants. [4] Methodology:

  • Initial Method Scouting:

    • Develop a preliminary reverse-phase HPLC method (e.g., C18 column).

    • Mobile Phase: Gradient of an aqueous buffer (e.g., 0.1% Trifluoroacetic Acid or Formic Acid in water) and an organic solvent (e.g., Acetonitrile or Methanol).

    • Detection: UV/Vis detector at an appropriate wavelength determined by a UV scan of the API.

  • Forced Degradation (Stress) Studies:

    • Prepare solutions of the API (approx. 1 mg/mL) in a suitable solvent.

    • Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 24-48 hours.

    • Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C for 24-48 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24-48 hours.

    • Thermal Stress: Heat the solid API at 80°C for 72 hours. Dissolve and analyze.

    • Photostability: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

    • Control: Use an unstressed sample stored at 2-8°C in the dark.

  • Method Optimization and Validation:

    • Analyze the stressed samples by HPLC.

    • The goal is to achieve 5-20% degradation of the API.

    • Optimize the HPLC gradient, mobile phase, and column to ensure baseline separation between the main API peak and all degradation product peaks.

    • Perform a peak purity analysis (e.g., using a Diode Array Detector) to confirm that the API peak is not co-eluting with any degradants. The validated method is now "stability-indicating."

Protocol 3.2: Formal Stability Study (ICH Q1A)

Objective: To evaluate the stability of the API under defined long-term and accelerated storage conditions to establish a re-test period or shelf life. [6] Methodology:

  • Sample Preparation:

    • Package a sufficient quantity of a single batch of the API in the proposed container closure system (e.g., amber glass vials with inert gas overlay).

  • Storage Conditions:

    • Place samples into calibrated stability chambers set to the conditions outlined in Table 2.

  • Testing Schedule:

    • At each specified time point, pull samples from each storage condition.

    • Perform a full suite of tests including:

      • Appearance: Visual inspection for color or physical state changes.

      • Assay and Purity: Using the validated stability-indicating HPLC method from Protocol 3.1.

      • Physical Form: Analysis by Powder X-Ray Diffraction (PXRD) as described in Protocol 3.3.

      • Moisture Content: Karl Fischer titration.

Table 2: ICH Stability Study Conditions and Testing Schedule

Study TypeStorage ConditionMinimum DurationTesting Time Points (Months)
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6
Protocol 3.3: Assessment of Physical Stability

Objective: To monitor for changes in the solid-state properties of the API, which are not captured by HPLC purity analysis.

A. Hygroscopicity Testing (Dynamic Vapor Sorption - DVS)

  • Instrument Setup: Use a DVS instrument at a constant temperature (e.g., 25°C).

  • Sample Preparation: Place a known mass (e.g., 5-10 mg) of the API into the DVS sample pan.

  • Method:

    • Dry the sample under 0% relative humidity (RH) to establish a baseline mass.

    • Subject the sample to a pre-defined humidity program, typically stepping from 0% to 90% RH and back down to 0% in 10% increments.

    • The instrument measures the mass change at each RH step.

  • Analysis: Plot the change in mass (%) versus RH. The degree of hygroscopicity is classified based on the mass increase at a specific RH (e.g., 80% RH).

B. Solid-State Form Analysis (Powder X-Ray Diffraction - PXRD)

  • Purpose: PXRD is essential for detecting changes in the crystal lattice, such as loss of crystallinity (amorphization) or conversion to the free base, which has a different crystal structure. [2]2. Methodology:

    • At each stability time point (from Protocol 3.2), collect a small amount of the solid sample.

    • Gently pack the sample onto a zero-background sample holder.

    • Acquire a PXRD pattern over a relevant 2θ range (e.g., 2° to 40°).

  • Analysis:

    • Compare the PXRD pattern of the stability sample to the reference pattern at time zero (T=0).

    • Look for:

      • The appearance of a "halo" pattern, indicating the presence of amorphous content.

      • The appearance of new peaks or the disappearance of original peaks, which could indicate a polymorphic transformation or disproportionation to the free base. A reference PXRD pattern of the free base should be generated for comparison.

Data Interpretation and Shelf-Life Assignment

The data from the stability studies must be carefully analyzed to propose a re-test period.

  • Chemical Stability: Trends in the degradation profile are analyzed. If significant degradation is observed under accelerated conditions, it suggests a shorter shelf life or the need for more stringent storage (e.g., refrigeration).

  • Physical Stability: Any change in the PXRD pattern or significant water uptake in DVS analysis indicates physical instability. This may necessitate stricter controls on humidity during storage and handling.

  • Shelf-Life Determination: The shelf life is the time period during which the API is expected to remain within its established specifications when stored under the defined conditions. This is typically determined by statistical analysis of the long-term stability data. The accelerated data can be used to support the proposed shelf life.

Conclusion

The long-term stability and viability of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride as a research compound or drug candidate depend on a thorough understanding of its storage requirements and shelf life. Simply storing it at "room temperature" is insufficient. By implementing the comprehensive protocols detailed in these application notes—spanning forced degradation, formal stability studies, and detailed physical characterization—researchers can ensure data integrity, prevent costly experimental failures, and establish a robust foundation for further development. This systematic approach transforms stability assessment from a routine task into a critical, data-driven scientific investigation.

References

  • NextSDS. 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, March 15). Salt Selection in Drug Development. Retrieved from [Link]

  • Momin, M. A. I., et al. (2023, February 8). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. PMC. Retrieved from [Link]

  • Saal, C., & Becker, A. (2014, October 28). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Purification of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole Hydrochloride

Welcome to the technical support center for the purification of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound. Our approach is rooted in fundamental chemical principles and validated by field-proven insights to ensure the scientific integrity and reproducibility of your work.

Introduction to the Purification Challenges

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride is a fused heterocyclic compound of significant interest in medicinal chemistry. Its synthesis, commonly achieved through the condensation of a cyclopentane-1,2-dione precursor equivalent with hydrazine, can lead to a variety of impurities.[1][2] The subsequent formation of the hydrochloride salt, while often aiding in purification by crystallization, introduces its own set of challenges. This guide will walk you through the logical steps to identify and eliminate these impurities, ensuring the high purity required for downstream applications.

A plausible and common synthetic route to 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole is the reaction of 2-formylcyclopentanone (or its more stable enol ether/enamine equivalents) with hydrazine, followed by cyclization and aromatization. The final step involves the formation of the hydrochloride salt.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

FAQ 1: My final product has a persistent yellow or brownish tint, even after initial crystallization. What are the likely causes and how can I remove the color?

Answer:

Colored impurities in pyrazole synthesis are common and often arise from side reactions involving the hydrazine starting material or oxidation of intermediates.[3]

Troubleshooting Guide:

Possible Causes:

  • Oxidized Impurities: The pyrazole ring or intermediates can be susceptible to oxidation, leading to colored byproducts.

  • Hydrazine-Related Side Products: Hydrazine can undergo self-condensation or react with trace impurities to form colored species.

  • Residual Starting Materials: Incomplete reaction can leave colored starting materials or intermediates in your crude product.

Solutions:

  • Activated Charcoal Treatment: This is a classic and effective method for removing colored impurities.

    • Protocol:

      • Dissolve the crude 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride in a suitable hot solvent (e.g., ethanol, methanol).[4][5]

      • Add a small amount (typically 1-5% w/w) of activated charcoal to the hot solution.

      • Stir the mixture at an elevated temperature for 15-30 minutes.

      • Perform a hot filtration through a pad of celite or filter paper to remove the charcoal.

      • Allow the filtrate to cool slowly for recrystallization.

    • Causality: Activated charcoal has a high surface area with a network of pores that adsorb large, colored organic molecules.

  • Recrystallization with an Appropriate Solvent System: A well-chosen solvent system can selectively leave colored impurities in the mother liquor.

    • Protocol:

      • Systematically screen for a suitable single or binary solvent system. Good single solvents for pyrazole derivatives include ethanol, methanol, isopropanol, and ethyl acetate.[4] For the hydrochloride salt, protic solvents are generally effective.

      • A common mixed solvent approach is to dissolve the compound in a hot "good" solvent (e.g., ethanol) and add a hot "anti-solvent" (e.g., water or a non-polar solvent like hexane) until turbidity appears.[5]

      • Allow the solution to cool slowly to promote the formation of pure crystals.

FAQ 2: My NMR/LC-MS analysis indicates the presence of unreacted starting materials. How can I remove them effectively?

Answer:

Residual starting materials, such as 2-formylcyclopentanone or hydrazine, are common impurities resulting from incomplete reactions. Their removal is crucial for obtaining a pure final product.

Troubleshooting Guide:

Possible Causes:

  • Sub-optimal Reaction Conditions: Insufficient reaction time, incorrect temperature, or improper stoichiometry can lead to an incomplete reaction.[3]

  • Inefficient Initial Work-up: The initial extraction and washing steps may not have been sufficient to remove all unreacted starting materials.

Solutions:

  • Acid-Base Extraction (for the free base): Before forming the hydrochloride salt, an acid-base workup can be highly effective.

    • Protocol:

      • Dissolve the crude reaction mixture (containing the free base of the pyrazole) in an organic solvent like ethyl acetate or dichloromethane.

      • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic pyrazole will be protonated and move to the aqueous layer, leaving non-basic organic impurities (like the dicarbonyl starting material) in the organic layer.

      • Separate the aqueous layer, cool it in an ice bath, and then basify with a suitable base (e.g., 1 M NaOH) to precipitate the pure pyrazole free base.

      • Extract the free base back into an organic solvent, dry, and concentrate.

    • Causality: This method leverages the basicity of the pyrazole nitrogen to separate it from neutral or acidic starting materials.

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities.

    • Protocol:

      • For the basic pyrazole free base, which can stick to acidic silica gel, it is advisable to use deactivated silica gel (by adding 1% triethylamine to the eluent) or neutral alumina.[5]

      • A typical eluent system would be a gradient of ethyl acetate in hexanes.

      • Monitor the fractions by Thin Layer Chromatography (TLC) to isolate the desired product.

    • Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

FAQ 3: I am struggling with the recrystallization of the hydrochloride salt; it either "oils out" or doesn't crystallize at all. What should I do?

Answer:

"Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid, often due to a high concentration of impurities or rapid cooling. Complete failure to crystallize usually indicates that the solution is not supersaturated.

Troubleshooting Guide:

Possible Causes of Oiling Out:

  • High Impurity Levels: Impurities can depress the melting point of the mixture, leading to the formation of an oil.

  • Rapid Cooling: Cooling the solution too quickly can prevent the orderly arrangement of molecules into a crystal lattice.

  • Inappropriate Solvent: The chosen solvent may have a boiling point that is too high, or the compound's solubility may change too drastically with temperature.

Possible Causes of No Crystallization:

  • Solution is Too Dilute: Not enough solute is present for crystals to form.

  • Lack of Nucleation Sites: Crystal growth needs a starting point.

Solutions:

ProblemRecommended ActionScientific Rationale
Oiling Out 1. Re-heat the solution until the oil redissolves. 2. Add a small amount of additional solvent. 3. Allow the solution to cool much more slowly (e.g., by placing the flask in an insulated container).Slower cooling provides more time for molecules to arrange into an ordered crystal lattice rather than crashing out as a disordered liquid. Adding more solvent can prevent premature supersaturation at a higher temperature.
No Crystallization 1. Scratch the inside of the flask with a glass rod at the surface of the solution. 2. Add a seed crystal of the pure compound. 3. Reduce the solvent volume by gentle evaporation and then cool again. 4. Cool to a lower temperature (e.g., in an ice bath or refrigerator).Scratching creates microscopic imperfections on the glass surface that can act as nucleation sites for crystal growth. A seed crystal provides a template for further crystallization. Reducing the solvent volume increases the concentration to achieve supersaturation.

Analytical Methods for Purity Assessment

Accurate assessment of purity is critical. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

Troubleshooting HPLC Analysis
IssuePossible CauseSuggested Solution
Peak Tailing - Silanol interactions with the basic pyrazole. - Column overload.- Use a mobile phase with a competing base (e.g., triethylamine) or a low pH to protonate the analyte. - Inject a smaller sample volume or a more dilute sample.
Poor Resolution - Inappropriate mobile phase composition.- Optimize the mobile phase, for instance, by adjusting the organic modifier (e.g., acetonitrile, methanol) to water ratio or changing the pH.[6]
Ghost Peaks - Contamination in the mobile phase or injector carryover.- Use fresh, high-purity solvents. - Implement a needle wash step in the injection sequence.

A good starting point for an HPLC method for 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride would be a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

Example HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Trifluoroacetic acid in Water, B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Column Temperature: 30 °C

Visualizing Purification Workflows

Workflow for Purification of Crude 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole Free Base

purification_workflow crude Crude Reaction Mixture (in Organic Solvent) acid_wash Wash with 1 M HCl crude->acid_wash separate_layers Separate Layers acid_wash->separate_layers organic_layer Organic Layer (contains non-basic impurities) separate_layers->organic_layer Discard aqueous_layer Aqueous Layer (contains protonated product) separate_layers->aqueous_layer basify Basify with 1 M NaOH aqueous_layer->basify extract Extract with Organic Solvent basify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate pure_free_base Pure Free Base dry_concentrate->pure_free_base

Caption: Acid-base extraction workflow for purifying the pyrazole free base.

Decision Tree for Recrystallization Troubleshooting

recrystallization_troubleshooting start Dissolve Crude Product in Hot Solvent cool Cool to Room Temperature start->cool observe Observe Outcome cool->observe crystals Crystals Form observe->crystals Success oiling_out Product Oils Out observe->oiling_out Problem no_crystals No Crystals Form observe->no_crystals Problem reheat Reheat and Add More Solvent oiling_out->reheat induce Induce Crystallization (Scratch, Seed, Concentrate) no_crystals->induce slow_cool Cool Slowly reheat->slow_cool slow_cool->crystals induce->cool

Caption: Decision-making process for troubleshooting recrystallization issues.

References

  • Various Authors. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Retrieved from [Link]

  • Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 170-175.
  • Schmid, D. G., Grosche, P., & Jung, G. (2001). High-resolution analysis of a 144-membered pyrazole library from combinatorial solid phase synthesis by using electrospray ionisation Fourier transform ion cyclotron resonance mass spectrometry. Rapid Communications in Mass Spectrometry, 15(5), 341-347.
  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294.
  • SpectraBase. (n.d.). 5-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]

  • LibreTexts. (2021). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

  • PubChem. (n.d.). 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole. Retrieved from [Link]

  • Khanal, B., et al. (2022). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. Beilstein Journal of Organic Chemistry, 18, 1438-1445.
  • Al-Hourani, B. J. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(17), 3848.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Kumar, K. A., et al. (2013). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. International Journal of PharmTech Research, 5(4), 1473-1487.
  • Organic Syntheses. (n.d.). 5-BENZO[3][5]DIOXOL-5-YL-3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Retrieved from [Link]

  • Vaia. (n.d.). Predict the products formed when cyclopentanone reacts with the following reagents. Retrieved from [Link]

  • Journal of the Chemical Society (Resumed). (1951). 446. The effect of hydrazine on the condensation of certain α-ketols and related substances with 2 : 4 : 5-triamino-6-hydroxypyrimidine. 2289-2292.
  • ResearchGate. (n.d.). Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives[1]. Retrieved from [Link]

  • ResearchGate. (n.d.). 191116 PDFs | Review articles in CONDENSATION. Retrieved from [Link]

Sources

Optimization

Preventing degradation of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride in aqueous solutions

Introduction Welcome to the technical support guide for 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride. This document is designed for researchers, scientists, and drug development professionals to ensure the stabi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in aqueous solutions. The reliability of experimental outcomes is directly linked to the stability of the reagents used. As a hydrochloride salt of a heterocyclic amine, 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride presents specific handling requirements in aqueous media to prevent degradation. This guide provides in-depth, experience-based answers to common questions and a troubleshooting framework to address challenges you may encounter during your work.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride in a simple deionized water solution?

While the pyrazole aromatic ring system generally confers a degree of chemical stability, dissolving the hydrochloride salt in unbuffered deionized water is not recommended for long-term storage.[1] Hydrochloride salts of weakly basic compounds can undergo disproportionation in aqueous solutions, where the salt converts to its less soluble free base form, potentially leading to precipitation and inaccurate concentrations.[2][3] Furthermore, aqueous solutions are susceptible to pH shifts from dissolved atmospheric CO₂, which can accelerate degradation.

Q2: What are the primary factors that can cause this compound to degrade in an aqueous solution?

The degradation of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride in an aqueous environment is primarily influenced by four factors:

  • pH: The pH of the solution is the most critical factor. Ester and amide bonds, if present in derivatives, are prone to hydrolysis at extreme pH levels.[4] More importantly for this molecule, a pH that is too high can cause the hydrochloride salt to convert to its free base, which may be less stable and soluble.[2]

  • Light (Photodegradation): Pyrazole-containing compounds, particularly phenylpyrazoles, are known to be susceptible to photodegradation.[5][6] Exposure to UV or even ambient laboratory light can initiate photochemical reactions, leading to the formation of various degradation products.[7][8]

  • Oxidation: The presence of dissolved oxygen or oxidizing contaminants can lead to oxidative degradation. This is a common degradation pathway for many pharmaceutical compounds.[9][10]

  • Temperature: Elevated temperatures accelerate all chemical reactions, including hydrolysis and oxidation, thereby reducing the shelf-life of the solution.[10]

Q3: What is the optimal pH range for preparing and storing aqueous solutions of this compound?

To maintain the compound in its more stable and soluble protonated (salt) form, aqueous solutions should be prepared in an acidic buffer. Based on the principles of salt chemistry, maintaining a pH well below the pKa of the conjugate acid will minimize the concentration of the free base. A pH range of 3.0 to 5.0 is a recommended starting point. For weakly basic hydrochloride salts, a pH below a critical value (pHmax) is necessary to prevent disproportionation.[2] You should experimentally determine the optimal pH for your specific concentration and application.

Q4: How can I visually or analytically detect if my solution has started to degrade?

  • Visual Inspection: The first signs of degradation can be a change in color, the appearance of cloudiness (turbidity), or the formation of a visible precipitate.

  • Analytical Confirmation: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC).[11][12] The appearance of new peaks or a decrease in the peak area of the parent compound over time is a clear indicator of degradation.[10]

Q5: What are the best practices for long-term storage of a stock solution?

For maximum stability, stock solutions should be:

  • Buffered: Prepared in a suitable acidic buffer (e.g., citrate or acetate buffer, pH 3-5).

  • Protected from Light: Stored in amber vials or wrapped in aluminum foil.

  • Stored at Low Temperature: Refrigerate at 2-8°C or freeze at -20°C or below. Note that freeze-thaw cycles should be minimized, so consider aliquoting the stock solution into single-use volumes.[3]

  • Deoxygenated: For maximum stability, particularly for long-term storage, purging the buffer with an inert gas like nitrogen or argon before preparing the solution, and storing the final solution under an inert atmosphere, can prevent oxidative degradation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing likely causes and actionable solutions grounded in chemical principles.

Issue 1: A precipitate has formed in my aqueous solution after preparation or storage.
  • Potential Cause: The most probable cause is disproportionation . The hydrochloride salt has likely converted to its neutral, free base form, which is often significantly less soluble in water and has precipitated out. This occurs when the pH of the solution is too high for the salt to remain fully protonated.[2][3]

  • Troubleshooting Protocol:

    • Verify pH: Measure the pH of your solution. It is likely higher than optimal.

    • Solution Rescue (for immediate use): Try to re-solubilize the precipitate by adding a small amount of dilute HCl (e.g., 0.1 N) dropwise while stirring to lower the pH. Use this solution immediately and do not store it.

    • Preventative Action (for future preparations): Prepare all future solutions using a validated acidic buffer system (e.g., 10 mM sodium citrate buffer, pH 4.0). Do not use unbuffered water.

    • Confirm Identity: If possible, isolate the precipitate and analyze it (e.g., by LC-MS) to confirm it is the free base of the parent compound.

Issue 2: My experimental results are inconsistent and suggest a loss of compound potency over time.
  • Potential Cause: This indicates slow, ongoing degradation of the active compound. The culprit could be gradual hydrolysis, oxidation, or photodegradation, especially if solutions are not stored properly.

  • Troubleshooting Workflow:

    • Review Solution Handling: Critically assess your entire workflow from solid compound to final experiment.

      • Are solutions prepared fresh daily? If not, how are they stored?

      • Are they exposed to ambient light on the benchtop for extended periods?

      • Are you using high-purity, deoxygenated water/buffer?

    • Implement Strict Storage Protocols: Immediately adopt the best practices for storage outlined in FAQ #5 (buffered, protected from light, low temperature, aliquoted).

    • Conduct a Simple Stability Study: Prepare a batch of your buffered stock solution. At defined time points (e.g., 0, 24, 48, 72 hours) under your typical experimental conditions (benchtop) and ideal storage conditions (refrigerated, dark), take an aliquot and analyze it by HPLC. This will quantify the rate of degradation and validate your storage method.

Issue 3: I am observing new, unidentified peaks in my HPLC or LC-MS analysis.
  • Potential Cause: This is definitive evidence of chemical degradation. The new peaks represent degradation products. The identity of these products can provide clues to the degradation pathway.

  • Diagnostic Approach: A forced degradation (or stress testing) study is the standard pharmaceutical industry approach to identify potential degradation pathways and validate that your analytical method is "stability-indicating".[11]

    • Forced Degradation Protocol: Expose separate aliquots of your compound in solution to exaggerated stress conditions. This is a diagnostic tool to see how it can degrade, not how to store it.

      • Acid Hydrolysis: 0.1 N HCl at 60°C for 2-8 hours.[11]

      • Base Hydrolysis: 0.1 N NaOH at 60°C for 2-8 hours.[11]

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[10]

      • Photodegradation: Expose solution in a quartz cuvette to a photostability chamber or direct UV light for 24 hours.

      • Thermal Degradation: Heat solution at 80°C for 48 hours.[10]

    • Analyze Samples: Run HPLC or LC-MS on all stressed samples.

    • Interpret Results: Compare the chromatograms from the stressed samples to your "normal" degraded sample. If the degradation peaks in your experimental sample match those from the oxidative stress condition, for example, you have identified oxidation as the likely culprit. This allows you to implement targeted preventative measures, such as using deoxygenated buffers and storing under an inert atmosphere.

Data Summary and Protocols

Table 1: Factors Influencing Stability of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride
ParameterRisk FactorRecommended Mitigation StrategyScientific Rationale
pH pH > 5.0 (approx.)Use an acidic buffer system (pH 3.0 - 5.0).Maintains the compound in its protonated, more soluble, and stable hydrochloride salt form, preventing disproportionation to the free base.[2][3]
Light Exposure to UV or ambient lab lightStore solutions in amber vials or wrap containers in foil. Minimize exposure during experiments.Pyrazole rings can be susceptible to photolytic cleavage or rearrangement.[5][8]
Oxygen Dissolved O₂ in aqueous mediaUse buffers that have been degassed (sonication, sparging with N₂/Ar). Store long-term solutions under an inert atmosphere.Prevents the formation of oxidative degradation products.[10]
Temperature Room temperature or elevatedStore stock solutions at 2-8°C (short-term) or -20°C (long-term). Avoid repeated freeze-thaw cycles.Reduces the rate of all potential degradation reactions (hydrolysis, oxidation).[10]
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution (10 mM)
  • Buffer Preparation: Prepare a 50 mM Sodium Citrate buffer. Dissolve sodium citrate dihydrate in high-purity water and adjust the pH to 4.0 using 0.1 N HCl.

  • Degassing (Optional but Recommended): Place the buffer in an ultrasonic bath for 15 minutes or sparge with nitrogen gas for 10 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the required amount of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride in a clean container.

  • Dissolution: Add a portion of the pH 4.0 citrate buffer to the solid and vortex or sonicate briefly until fully dissolved.

  • Final Volume: Transfer the dissolved compound to a volumetric flask and add buffer to the final desired volume. Ensure the flask is calibrated for the correct volume (e.g., Class A).

  • Storage: Aliquot the stock solution into single-use volumes in amber cryovials. Purge the headspace of each vial with nitrogen gas before capping. Store at -20°C.

Visual Workflow

The following diagram outlines a logical workflow for troubleshooting the degradation of your compound.

G cluster_0 Observation cluster_1 Initial Diagnosis cluster_2 Root Cause Analysis & Solution start Degradation Suspected (e.g., Inconsistent Data, Precipitate) precipitate Is a Precipitate Visible? start->precipitate hplc_check Analyze via Stability-Indicating HPLC/LC-MS precipitate->hplc_check No disproportionation High Probability: Disproportionation (pH too high) precipitate->disproportionation Yes new_peaks New Degradation Peaks Observed? hplc_check->new_peaks adjust_ph Solution: Use Acidic Buffer (pH 3-5) for all preparations disproportionation->adjust_ph slow_degradation Parent Peak Area Decreasing (No new peaks resolved) new_peaks->slow_degradation No forced_degradation Perform Forced Degradation Study (Acid, Base, H2O2, Light, Heat) new_peaks->forced_degradation Yes implement_storage Implement Strict Storage Control: - Buffered (pH 3-5) - Dark & Cold - Aliquot slow_degradation->implement_storage identify_pathway Identify Degradation Pathway by comparing peak profiles forced_degradation->identify_pathway targeted_solution Implement Targeted Solution (e.g., Deoxygenate for Oxidation) identify_pathway->targeted_solution

Caption: Troubleshooting workflow for diagnosing and preventing degradation.

References

  • Hirashima, S., et al. (2024). Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil.
  • Ngim, K. K., & Crosby, D. G. (2000). Elucidation of Fipronil Photodegradation Pathways. Journal of Agricultural and Food Chemistry, 48(9), 4355-4360.
  • ResearchGate. (n.d.). Degradation and toxicity variations of pyrazolone pharmaceuticals by homogeneous oxidation processes for reclaimed water reuse: A review. Request PDF. [Link]

  • Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics, 606, 120875. [Link]

  • von Gunten, U., et al. (2020). Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms. Environmental Science: Water Research & Technology, 6(3), 759-771. [Link]

  • Rogoza, A. V., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org. [Link]

  • Baranov, M. S., et al. (2022). A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. Beilstein Journal of Organic Chemistry, 18, 648-656. [Link]

  • PubMed. (2024). Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. National Center for Biotechnology Information. [Link]

  • PubMed. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. National Center for Biotechnology Information. [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]

  • Goud, N. R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Molecules, 28(1), 438. [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
  • Google Patents. (n.d.). Novel cocrystallization of hydrochloric acid salt of an active agent.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. [Link]

  • Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. [Link]

  • Prasanthi, K. J., & Sundar, B. S. (2013). Determination of Dapiprazole Hydrochloride in the Presence of Process and Degradation Impurities by a Validated Stability Indicating RP-HPLC Method. Asian Journal of Chemistry, 25(10), 5559-5564. [Link]

  • Kumar, V., et al. (2017). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 6(2), 239-247. [Link]

  • Bhole, R., et al. (2024). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. An-Najah University Journal for Research - A (Natural Sciences), 38(1), 1-20. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole N-Substitutions

Welcome to the Technical Support and Troubleshooting Guide for 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride [1]. This fused bicyclic pyrazole presents unique steric and electronic challenges during N-alkylation...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride [1]. This fused bicyclic pyrazole presents unique steric and electronic challenges during N-alkylation and N-arylation workflows. This guide is designed for researchers and drug development professionals to optimize yields, control regioselectivity, and troubleshoot common catalytic failures.

System Overview & Mechanistic Context

To successfully functionalize 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole, one must understand its structural topology. The cyclopentyl ring is fused at the [c] face (the C3–C4 bond) of the pyrazole core.

  • The N2 Position (Highly Hindered): N2 is adjacent to C3, which is tied into the bulky cyclopentyl ring. The projecting -CH₂- groups create a significant steric shield.

  • The N1 Position (Less Hindered): N1 is adjacent to C5, which bears only a single proton, making it highly accessible to electrophiles.

  • The Salt Factor: The compound is commercially supplied as a hydrochloride salt (CAS 1071575-85-3)[2]. Failure to account for the HCl equivalent during base selection is the #1 cause of reaction failure.

Frequently Asked Questions (FAQs)

Q1: Why am I recovering unreacted starting material during my N-alkylation attempts? A1: The most common error is insufficient base. Because the starting material is an HCl salt, the first equivalent of base is entirely consumed to generate the free pyrazole[1]. To form the active, nucleophilic pyrazolate anion, you must use at least 2.0 to 2.5 equivalents of base (e.g., K₂CO₃ or Cs₂CO₃)[3].

Q2: I am getting a mixture of N1 and N2 alkylated products. How do I control regioselectivity? A2: Regioselectivity in fused pyrazoles is governed by thermodynamic vs. kinetic control and steric hindrance[4].

  • To favor N1 (Thermodynamic/Steric preference): Use a polar aprotic solvent (DMSO or DMF) with K₂CO₃. The solvent stabilizes the transition state, allowing the bulky electrophile to attack the less hindered N1 position exclusively[3].

  • To favor N2 (Chelation control): Switch to a magnesium-based catalyst (e.g., MgBr₂) in a non-polar solvent. The Mg²⁺ ion coordinates with the N1 nitrogen and the electrophile, directing the attack to the sterically hindered N2 position[4].

Q3: My Buchwald-Hartwig N-arylation is failing. The palladium catalyst seems to be deactivating. Why? A3: Fused pyrazoles are notorious for forming stable, off-cycle bis-pyrazole palladium complexes that halt the catalytic cycle[5]. Furthermore, the steric bulk of the cyclopentyl ring severely slows down the reductive elimination step. You must use a highly sterically demanding, electron-rich biarylphosphine ligand (such as tBuXPhos or tBuBrettPhos ) to force the palladium center to undergo rapid reductive elimination before deactivation can occur[6][7].

Process Workflows & Mechanistic Diagrams

Pathway Salt HCl Salt (Inactive) Neutral Free Pyrazole (Tautomeric Mixture) Salt->Neutral +1.0 eq Base (Neutralization) Anion Pyrazolate Anion (Nucleophilic) Neutral->Anion +1.0 eq Base (Deprotonation) N1 N1-Alkyl Product (Major - Low Steric Bulk) Anion->N1 +R-X (Favored) N2 N2-Alkyl Product (Minor - High Steric Bulk) Anion->N2 +R-X (Hindered)

Caption: Mechanistic pathway of base-mediated N-alkylation highlighting steric bias.

G Start 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole HCl Freebase Freebasing (Add 1.0 eq extra base) Start->Freebase Path_Alkyl N-Alkylation Freebase->Path_Alkyl Path_Aryl N-Arylation (B-H Coupling) Freebase->Path_Aryl Target_N1 Target: N1 (Less Hindered) Use K2CO3 / DMSO Path_Alkyl->Target_N1 Target_N2 Target: N2 (Hindered) Use MgBr2 / Non-polar solvent Path_Alkyl->Target_N2 Ligand_Choice Ligand Selection (e.g., tBuXPhos, tBuBrettPhos) Path_Aryl->Ligand_Choice Pd_Catalyst Pd Precatalyst (e.g., Pd2(dba)3 or G3-Palladacycle) Ligand_Choice->Pd_Catalyst

Caption: Decision tree for optimizing N-substitution of sterically hindered pyrazoles.

Validated Experimental Protocols

Protocol A: Regioselective N1-Alkylation (Thermodynamic Control)

This protocol utilizes a polar aprotic solvent to maximize N1 regioselectivity by exploiting the steric difference between the C3-cyclopentyl fusion and the unsubstituted C5 position[3][4].

Reagents:

  • 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride (1.0 equiv)

  • Alkyl halide (1.1 equiv)

  • Anhydrous K₂CO₃ (2.5 equiv) [Critical: 1.0 eq neutralizes the HCl salt]

  • Anhydrous DMSO (0.2 M)

Step-by-Step Methodology:

  • Charge a flame-dried round-bottom flask with the pyrazole hydrochloride salt and K₂CO₃.

  • Add anhydrous DMSO. Stir the suspension vigorously at room temperature (20–25 °C) for 30 minutes. This pre-incubation is mandatory to ensure complete freebasing and generation of the pyrazolate anion.

  • Add the alkyl halide dropwise via syringe.

  • Stir the reaction at room temperature (or heat to 50 °C for secondary alkyl halides) until complete consumption of the starting material is observed via LCMS (typically 4–12 hours).

  • Workup: Quench with ice water to precipitate the product, or extract with EtOAc. Wash the organic layer with 5% aqueous LiCl or brine (3x) to thoroughly remove DMSO. Dry over Na₂SO₄ and concentrate.

Protocol B: Sterically Demanding N-Arylation (Buchwald-Hartwig)

This protocol utilizes a bulky biarylphosphine ligand to prevent catalyst poisoning and force C–N reductive elimination[5][7].

Reagents:

  • 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride (1.0 equiv)

  • Aryl bromide/iodide (1.2 equiv)

  • Pd₂(dba)₃ (5 mol% Pd)

  • tBuXPhos or tBuBrettPhos (10 mol%)

  • NaOtBu (3.0 equiv) [Critical: Accounts for HCl salt and catalytic cycle]

  • Anhydrous Toluene (0.1 M)

Step-by-Step Methodology:

  • In an argon-filled glovebox, charge a pressure vial with the pyrazole HCl salt, aryl halide, Pd₂(dba)₃, ligand, and NaOtBu.

  • Add anhydrous toluene, seal the vial with a Teflon-lined cap, and remove it from the glovebox.

  • Heat the reaction mixture in an oil bath at 100 °C for 16–24 hours.

  • Workup: Cool the vial to room temperature. Dilute the mixture with EtOAc and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

Quantitative Data Summary

The following table summarizes expected outcomes based on different catalytic and solvent environments.

Reaction TypeBase / Additive (Equiv)SolventTemp (°C)Expected N1:N2 RatioTypical Yield
N-Alkylation K₂CO₃ (2.5 eq)DMSO25 - 50> 95:575 - 90%
N-Alkylation NaH (2.5 eq)DMF0 - 2580:2060 - 80%
N-Alkylation MgBr₂ / DIPEA (3.0 eq)CH₂Cl₂2510:9040 - 60%
N-Arylation (B-H) NaOtBu (3.0 eq) / tBuXPhosToluene100> 99:165 - 85%
N-Arylation (Ullmann) Cs₂CO₃ (3.0 eq) / CuIDMF12085:1530 - 50%

References

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride — Chemical Substance Information Source: NextSDS URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews - ACS Publications URL:[Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines Source: Journal of the American Chemical Society - ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Resolving Co-elution in HPLC Analysis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole Hydrochloride

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride. This resource is designed for researchers, analytical scient...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride. This resource is designed for researchers, analytical scientists, and drug development professionals who may encounter challenges with co-eluting peaks during method development and routine analysis. As a polar, ionizable molecule, this pyrazole derivative requires a carefully considered analytical approach to ensure accurate quantification and impurity profiling.

This guide provides a systematic, science-backed framework for troubleshooting and resolving co-elution, moving from simple mobile phase adjustments to more advanced column chemistry considerations.

Section 1: The Fundamentals of Chromatographic Resolution

At its core, resolving co-eluting peaks is about manipulating the factors that govern chromatographic separation. The success of any separation is quantified by the resolution (Rs) between two adjacent peaks, which is described by the fundamental resolution equation. A resolution value of 1.5 or greater is the goal, as it indicates baseline separation.[1]

The resolution is governed by three key pillars:

  • Efficiency (N): This relates to the narrowness of the peaks. Higher efficiency columns produce sharper, taller peaks that are inherently easier to resolve. It is primarily influenced by the column's physical characteristics (length, particle size) and the flow rate.[1][2]

  • Selectivity (α): Also known as the separation factor, this is a measure of the difference in affinity of two analytes for the stationary and mobile phases. It describes the spacing between peak centers. Altering the mobile phase composition (pH, organic solvent type) or the stationary phase chemistry has the most profound impact on selectivity.[2][3]

  • Retention Factor (k): This describes how long an analyte is retained on the column. Optimal retention (ideally a k value between 2 and 10) is necessary to provide sufficient time for the separation to occur. It is most easily adjusted by changing the strength of the mobile phase.[3][4]

G cluster_factors Key Resolution Factors N Efficiency (N) Peak Narrowness Resolution Baseline Resolution (Rs ≥ 1.5) N->Resolution Influences Alpha Selectivity (α) Peak Spacing Alpha->Resolution Governs K Retention (k) Peak Migration K->Resolution Enables

Caption: The three pillars of chromatographic resolution.

Section 2: A Systematic Workflow for Troubleshooting Co-elution

When faced with poor resolution, a structured, stepwise approach is far more effective than random adjustments. The following workflow prioritizes changes that are easiest to implement and have the largest potential impact on selectivity and retention.

Troubleshooting_Workflow Start Start: Poor Resolution or Asymmetrical Peak Observed Confirm 1. Confirm Co-elution - DAD Peak Purity Analysis - LC-MS Analysis Start->Confirm Step1 2. Mobile Phase Optimization (High Impact) - Adjust pH (Critical for Ionizable Analytes) - Change Organic Modifier (ACN vs. MeOH) Confirm->Step1 Co-elution Confirmed Step2 3. Stationary Phase Selection (High Impact) - Switch Column Chemistry (e.g., C18 → Phenyl-Hexyl, EP-C18, HILIC) Step1->Step2 Resolution Still Insufficient Step3 4. Fine-Tune Physical Parameters (Lower Impact) - Decrease Flow Rate - Adjust Column Temperature Step2->Step3 Resolution Still Insufficient End Goal: Baseline Resolution (Rs ≥ 1.5) Step3->End Separation Optimized

Caption: Systematic workflow for resolving co-elution issues.

Section 3: FAQs & In-Depth Troubleshooting Protocols

This section provides detailed answers and actionable protocols for common issues encountered during the analysis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride.

Q1: My peak of interest is broad, tailing, or has a shoulder. How do I know if it's a co-elution issue or something else?

Answer: An asymmetrical peak is a strong indicator of an underlying issue, which may be co-elution or another problem.[1]

  • Visual Inspection: A "shoulder" on the front or back of a peak is a classic sign of a closely eluting impurity.

  • Peak Tailing: A long, sloping end to the peak, especially for a basic compound like your analyte, can be caused by secondary interactions with acidic silanol groups on the silica surface of the column packing.[5][6] While this is a peak shape issue, severe tailing can mask a small, co-eluting impurity.

  • Peak Fronting: A "shark-fin" shape where the front of the peak is sloped is typically caused by column overload (injecting too much sample mass or volume) or a mismatch between the sample solvent and the mobile phase.[5][7][8]

To definitively confirm co-elution, you must use more advanced detection techniques:

  • Diode Array Detector (DAD/PDA): A DAD can perform a "peak purity" analysis by acquiring UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it confirms that multiple compounds are present.[1]

  • Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer is the most definitive method. By examining the mass spectra across the peak, you can identify if more than one mass-to-charge ratio (m/z) is present, confirming co-elution.[1]

Q2: I've confirmed co-elution. Where do I start? My analyte is a basic hydrochloride salt.

Answer: Always start by optimizing the mobile phase , as it is the most powerful and easily adjusted parameter for influencing selectivity and retention.[1][3] For an ionizable basic compound like 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride, pH control is the most critical factor. [9][10]

The ionization state of your analyte dramatically affects its polarity and, therefore, its retention in reversed-phase HPLC.[11] When the mobile phase pH is close to the analyte's pKa, the compound exists as a mixture of its ionized (more polar, less retained) and non-ionized (less polar, more retained) forms, which can lead to poor peak shape.[9][10] The goal is to adjust the mobile phase pH to be at least 1.5-2 units away from the pKa, ensuring the analyte is in a single, stable ionic state.[10] For a basic compound, increasing the mobile phase pH will suppress its ionization (deprotonate it), making it more hydrophobic and increasing its retention time.[11][12] This change in retention relative to co-eluting impurities is often sufficient to achieve separation.

This protocol outlines a systematic approach to evaluating the effect of mobile phase pH on separation.

  • Preparation: Prepare several batches of your aqueous mobile phase (Mobile Phase A) using different buffers to achieve a range of pH values. Ensure the chosen pH is within the stable operating range of your column (most silica-based columns are stable between pH 2 and 8).[9]

  • Buffer Selection: Choose appropriate buffers for your target pH values.

BufferUseful pH RangeVolatile (MS-Friendly)?
Formic Acid / Formate2.8 - 4.8Yes
Acetic Acid / Acetate3.8 - 5.8Yes
Phosphate2.1 - 3.1, 6.2 - 8.2No
Ammonium Bicarbonate9.2 - 11.2Yes (for high-pH columns)
  • Equilibration: For each new pH condition, flush the column with at least 10-15 column volumes of the new mobile phase to ensure it is fully equilibrated before injecting your sample.

  • Injection & Analysis: Inject your sample and record the chromatogram.

  • Evaluation: Compare the chromatograms at each pH. Note the changes in retention time and, most importantly, the resolution (Rs) between your analyte and the co-eluting peak. You are looking for the pH that provides the greatest peak spacing (selectivity).

Q3: Adjusting pH helped, but resolution is still not optimal. What's next for the mobile phase?

Answer: The next step is to change the organic modifier (Mobile Phase B). Acetonitrile and methanol are the most common solvents in reversed-phase HPLC, but they have different chemical properties and can interact with analytes in unique ways. Switching between them can significantly alter selectivity (α) and change the elution order of closely eluting compounds.[3][13]

  • Select Optimal pH: Using the best pH condition identified in Protocol 1, prepare a new set of mobile phases.

  • Substitute Solvent: If you were using acetonitrile as your organic modifier, prepare a new Mobile Phase B using methanol, and vice versa.

  • Re-optimize Gradient: Run a scouting gradient to determine the appropriate gradient profile with the new solvent. You may need to adjust the gradient slope and time because methanol is a weaker solvent than acetonitrile in reversed-phase HPLC.

  • Compare Results: Compare the chromatogram from the methanol-based method with the acetonitrile-based method. This simple change can often resolve stubborn co-elutions.

Q4: I've exhausted mobile phase options. How do I choose a different HPLC column?

Answer: If mobile phase optimization is insufficient, changing the stationary phase is the next logical step.[3] This provides a fundamentally different separation mechanism and has a very high probability of resolving the co-elution.[1] For a polar, basic analyte, a standard C18 column may not be the optimal choice.

Column TypeSeparation PrincipleBenefits for Your Analyte
C18 (Modern, End-capped) Hydrophobic interactions.The industry standard; a good starting point. Modern, high-purity, end-capped columns minimize silanol interactions that cause tailing with basic compounds.[14]
Phenyl-Hexyl Hydrophobic + π-π interactions.The phenyl rings can provide unique selectivity for compounds with aromatic character, like your pyrazole ring system, potentially resolving it from non-aromatic impurities.[15]
Embedded Polar Group (EPG) Hydrophobic + polar interactions (H-bonding).These columns (e.g., with amide or carbamate groups) are designed for better retention of polar compounds and are stable in 100% aqueous mobile phases, which can be necessary for very polar analytes.[16]
HILIC (Hydrophilic Interaction Liquid Chromatography) Aqueous layer partitioning.Used for very polar compounds that show little to no retention on reversed-phase columns. It uses a polar stationary phase and a high-organic mobile phase.[17][18]
High pH Stable (e.g., Hybrid Silica) Hydrophobic interactions at high pH.These columns are stable up to pH 12, allowing you to run at a high pH where your basic analyte is fully neutral, maximizing retention and often improving peak shape.[12]
Q5: Are there any final adjustments I can make to fine-tune the separation?

Answer: Yes. Once you have a good separation using the optimal mobile phase and column, you can fine-tune the resolution by adjusting physical parameters that primarily affect column efficiency (N).[19]

  • Flow Rate: Reducing the flow rate generally increases efficiency and improves resolution, as it allows more time for mass transfer between the mobile and stationary phases. However, this comes at the cost of longer analysis times.[19][20]

  • Temperature: Increasing the column temperature reduces the viscosity of the mobile phase, which lowers backpressure and can increase efficiency. It can also sometimes subtly alter selectivity. Be mindful of the thermal stability of your analyte.[19]

  • Particle Size/Column Length: If you need a significant boost in efficiency, switching to a column with smaller particles (e.g., 5 µm → 3 µm or sub-2 µm for UHPLC) or a longer column will increase the number of theoretical plates and lead to sharper peaks.[3][14]

References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2026, March 13). LCGC International. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International. [Link]

  • Exploring the Role of pH in HPLC Separation. (2024, December 4). Moravek, Inc.. [Link]

  • Exploring the Role of pH in HPLC Separation. (2025, February 1). Veeprho. [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). Persee - PGeneral. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022, March 9). Axion Labs. [Link]

  • HPLC Tech Tip: Basic Analytes and High pH. Phenomenex. [Link]

  • HPLC Column Selection. (2013, May 1). LCGC International. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. [Link]

  • How to fix asymmetrical chromatography peaks?. (2024, September 1). Cytiva. [Link]

  • THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSED-PHASE LIQUID CHROMATOGRAPHY. Semantic Scholar. [Link]

  • How to Improve HPLC Peak Resolution. Chrom Tech. [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]

  • Waters Column Selection Guide for Polar Compounds. Waters Corporation. [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru. [Link]

  • Optimizing HPLC method development to maximize peak resolution. (2024, August 27). Atinary Technologies. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • 5 Main Types of HPLC Columns Explained. (2025, July 30). Torontech. [Link]

  • HPLC method development critical decisions. (2019, January 10). Element Lab Solutions. [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. (2025, July 3). Axion Labs via YouTube. [Link]

  • How To Improve Resolution In HPLC: 5 Simple Tips. (2025, June 6). PharmaGuru. [Link]

  • How can you separate a co-eluting more polar compound by HPLC?. (2014, March 7). ResearchGate. [Link]

  • How to Optimize HPLC Gradient Elution for Complex Samples. (2025, March 3). Mastelf. [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. [Link]

  • Polar Compounds. SIELC Technologies. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014, August 10). IJCPA. [Link]

  • High performance liquid chromatography analysis of tetrahydrozoline hydrochloride in ophthalmic solution by silica column eluted with aqueous solvent mixtures. (2002, February 5). Journal of Food and Drug Analysis. [Link]

  • 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride — Chemical Substance Information. NextSDS. [Link]

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Troubleshooting

Technical Support Center: Optimizing pH and Buffer Stability for 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole Hydrochloride

Welcome to the Technical Support Center for 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride (CAS 2214-03-1)[1]. As a fused bicyclic scaffold frequently utilized in drug discovery, its behavior in aqueous media is h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride (CAS 2214-03-1)[1]. As a fused bicyclic scaffold frequently utilized in drug discovery, its behavior in aqueous media is heavily dictated by the protonation state of the pyrazole nitrogen.

This guide provides researchers and assay developers with field-proven, mechanistically grounded troubleshooting strategies to overcome solubility drops, assay drift, and degradation issues associated with improper pH management.

The Mechanistic Link Between pH, Solubility, and Stability

To successfully formulate 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole, one must understand the causality behind its physical chemistry:

  • Protonation and Solubility: Pyrazoles possess a weakly basic nitrogen atom. In acidic environments (pH < 4.0), the nitrogen is protonated, forming a highly water-soluble cationic salt[2]. As the buffer approaches physiological pH (7.4), the compound transitions almost entirely to its neutral free-base form. The non-polar fused cyclopentane ring significantly counteracts the polarity of the pyrazole core, drastically reducing aqueous solubility and causing micro-precipitation[2].

  • Hydrolytic and Oxidative Stability: While the pyrazole ring itself is generally resistant to hydrolysis[2], prolonged exposure to alkaline buffers (pH ≥ 8.0) can compromise the stability of pyrazole derivatives[3]. In basic, oxygen-rich environments, the electron-rich deprotonated species becomes susceptible to autoxidation. Interestingly, the tetrahydrocyclopenta[c]pyrazole architecture is often the thermodynamically stable product of sigmatropic shifts from less stable pyrazole isomers, making it a highly robust scaffold if maintained in the correct pH window[4].

Troubleshooting Guide & FAQs

Q1: My stock solution turns cloudy when I dilute it into my pH 7.4 assay buffer. What is happening? Causality: You are observing the thermodynamic transition from the protonated hydrochloride salt to the neutral free base. Because the free base lacks an ionic charge and contains a lipophilic cyclopentane ring, its dielectric compatibility with water drops rapidly. Solution: Do not dissolve the dry powder directly into pH 7.4 buffer. Instead, pre-dissolve the compound in a mildly acidic vehicle (e.g., 10 mM HCl) or a polar aprotic solvent like DMSO[2]. When diluting into pH 7.4, ensure the final assay buffer contains at least 2-5% DMSO or a non-ionic surfactant (like Tween-20) to maintain the free base in solution.

Q2: I observe a loss of compound concentration over 24 hours at room temperature in basic buffers (pH > 8). Is the pyrazole ring degrading? Causality: While pyrazoles are hydrolytically stable, alkaline conditions (pH > 8) combined with dissolved oxygen can drive oxidative degradation at the benzylic-like positions of the fused cyclopentane ring[3]. Solution: If your experiment strictly requires pH > 8.0, you must degas your buffers with Argon or Nitrogen to remove dissolved oxygen. Otherwise, adjust the buffer to a slightly acidic or neutral pH (5.5 - 6.5) where the compound exhibits maximum stability.

Q3: What is the optimal storage pH for long-term aqueous stock solutions? Causality: A pH of 4.0 to 5.0 provides the optimal balance. It is acidic enough to keep a significant fraction of the molecules protonated (ensuring high solubility) but avoids extreme acidity that could catalyze trace hydrolysis or interfere with downstream biological assays.

Quantitative Data Summary

The following table summarizes the relationship between buffer pH, dominant molecular species, and the resulting physical profile of the compound.

pH RangeDominant SpeciesApparent Aqueous SolubilityStability ProfileRecommended Action
< 3.0 Protonated SaltVery High (>50 mg/mL)HighIdeal for initial stock dissolution from dry powder.
4.0 - 6.0 Salt / Free Base Eq.High (~10 mg/mL)OptimalIdeal for long-term aqueous storage (2-8°C).
7.0 - 7.5 Free BaseLow (<1 mg/mL)ModerateRequires co-solvents (5% DMSO) for assay use.
> 8.0 Free Base / AnionVery LowLow (Oxidation Risk)Avoid; degas buffers if alkaline pH is mandatory.

Experimental Protocols

Protocol A: Preparation of a pH-Stabilized Aqueous Stock (10 mM)

This protocol utilizes a "solubilize-then-titrate" approach to prevent localized precipitation.

  • Initial Solubilization: Weigh 1.45 mg of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride. Add 500 µL of 10 mM HCl (pH ~2.0). Vortex for 30 seconds until the solution is completely clear.

  • Buffer Titration: Slowly add 450 µL of 100 mM Citrate-Phosphate buffer (pre-adjusted to pH 6.0) dropwise while continuously vortexing.

  • Volume Adjustment: Top up to exactly 1.0 mL with HPLC-grade water. The final pH will stabilize around 5.5.

  • Sterilization: Pass the solution through a 0.22 µm PTFE syringe filter. Store aliquots at 2-8°C under an Argon headspace.

Protocol B: Stability-Indicating HPLC Assay (Self-Validating System)

To confidently monitor degradation, the analytical method must maintain the compound in a protonated state to prevent peak tailing on the column.

  • Mobile Phase Setup:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.

    • Phase B: 0.1% TFA in Acetonitrile. (Causality: TFA acts as an ion-pairing agent, keeping the basic pyrazole nitrogen protonated and preventing interaction with residual silanols on the stationary phase).

  • Gradient: 5% B to 95% B over 15 minutes on a C18 column (e.g., 5 µm, 4.6 x 150 mm) at 1.0 mL/min.

  • Detection: UV absorbance at 235 nm and 254 nm.

  • Self-Validation Steps:

    • Step 1: Inject a blank (Mobile Phase A) to rule out buffer ghost peaks.

    • Step 2: Inject a fresh reference standard. Calculate the USP tailing factor (must be < 1.5) to confirm system suitability before analyzing stressed buffer samples.

Formulation Workflow Architecture

The following diagram illustrates the logical decision tree for formulating the compound based on assay requirements.

Workflow Start 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole HCl (Dry Powder) Acidic Dissolve in 0.1M HCl / Water (pH 2.0 - 3.0) Start->Acidic Solubilization Buffer Titrate with Citrate/Phosphate (Target pH 5.0 - 6.0) Acidic->Buffer pH Adjustment Physio Adjust to pH 7.4 (Physiological Assays) Buffer->Physio Bio-Assay Req. Stable Stable Working Buffer (Store at 2-8°C, Argon) Buffer->Stable Optimal Path Precip Risk: Free Base Precipitation (Loss of Titre) Physio->Precip Purely aqueous Rescue Add 5% DMSO or Tween-80 (Solubility Rescue) Precip->Rescue Intervention Rescue->Stable Stabilized

Fig 1: pH formulation workflow and solubility rescue for 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole.

References

  • National Institutes of Health (PubChem). "1,4,5,6-Tetrahydrocyclopenta[c]pyrazole | C6H8N2 | CID 304265".
  • BenchChem. "An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole". BenchChem Technical Support.
  • National Institutes of Health (PMC). "Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase".
  • ResearchGate. "Stability of 4H-pyrazoles in physiological environments".

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Infrared Spectrum of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals In the field of pharmaceutical development and materials science, the precise characterization of novel chemical entities is paramount. Infrared (I...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the field of pharmaceutical development and materials science, the precise characterization of novel chemical entities is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for elucidating molecular structure, offering a rapid, non-destructive, and highly informative "molecular fingerprint." This guide provides an in-depth analysis of the expected IR absorption peaks for 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride, moving beyond a simple list of frequencies to explain the structural origins of these spectroscopic features. Our objective is to equip researchers with the predictive framework necessary to interpret spectra for this and structurally related heterocyclic compounds.

Molecular Structure: A Tale of Two Rings and a Salt

Before delving into the spectrum, a clear understanding of the molecule's architecture is essential. 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride is composed of three key structural components, each contributing distinct features to the IR spectrum:

  • A Saturated Cyclopentane Ring: This aliphatic portion of the molecule consists solely of C-C and C-H single bonds.

  • A Pyrazole Ring (partially saturated): This five-membered heterocyclic ring contains two adjacent nitrogen atoms. In this tetrahydro- form, it includes both sp² and sp³ hybridized carbons and nitrogens.

  • A Hydrochloride Salt: The basic nitrogen atom of the pyrazole ring is protonated by hydrochloric acid, forming an ammonium-like cation with a chloride counter-ion. This ionic character significantly influences the N-H vibrational modes.

The interplay of these components dictates the final appearance of the IR spectrum.

Decoding the Spectrum: Key Absorption Regions and Their Origins

The diagnostic power of IR spectroscopy lies in its ability to probe the vibrational energies of specific chemical bonds. By comparing observed absorption bands to established correlation tables, we can confidently assign them to functional groups within the molecule.

This region is dominated by the stretching vibrations of hydrogen atoms bonded to carbon and nitrogen.

  • Aliphatic C-H Stretching (3000-2850 cm⁻¹): The most intense absorptions in this sub-region arise from the numerous C-H bonds of the cyclopentane ring. Expect strong, sharp peaks characteristic of sp³ C-H stretching.[1][2][3] The presence of multiple -CH₂- groups will give rise to distinct symmetric and asymmetric stretching bands.[4]

  • The Ammonium N-H⁺ Stretch (Broadband, ~3000-2400 cm⁻¹): This is arguably the most defining feature of the hydrochloride salt. The protonation of the pyrazole nitrogen creates an R₂NH₂⁺-like structure. The resulting N-H⁺ stretching vibration is typically a very broad and strong absorption that often overlaps with the C-H stretching region.[5][6] This broadening is a direct consequence of strong intermolecular hydrogen bonding within the crystal lattice.[5] Often, this broad envelope will have smaller, sharper C-H peaks superimposed upon it.[5]

This mid-frequency region provides critical information about unsaturation and the bending vibrations of C-H and N-H bonds.

  • C=N Stretching (Imine/Amidine type, ~1680-1620 cm⁻¹): The pyrazole ring contains a carbon-nitrogen double bond. Its stretching vibration is expected to appear as a medium to strong intensity peak in this range. The exact position can be influenced by ring strain and conjugation.

  • N-H⁺ Bending (~1620-1560 cm⁻¹): The bending (scissoring) vibration of the secondary amine salt (R₂NH₂⁺) typically gives rise to a characteristic band in this region.[7] This absorption, along with the broad N-H⁺ stretch, provides confirmatory evidence of salt formation.

  • CH₂ Bending (Scissoring, ~1465 cm⁻¹): The saturated -CH₂- groups of the cyclopentane ring will exhibit a characteristic scissoring vibration of medium intensity around 1465 cm⁻¹.[1][4][8]

This region contains a wealth of complex, overlapping absorptions, including C-C, C-N stretching, and various bending and rocking vibrations. While individual peak assignment can be challenging, the overall pattern is unique to the molecule.

  • C-N Stretching (1250-1020 cm⁻¹): The stretching of the carbon-nitrogen single bonds within the heterocyclic framework will produce medium to strong absorptions in this area.[4]

  • C-H Bending/Wagging/Rocking: A complex series of bands corresponding to the various bending and rocking motions of the aliphatic CH₂ groups will be present throughout this region.[8]

The combination of these absorptions creates a unique "fingerprint" that can be used to identify 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride and distinguish it from other compounds.

Comparative Summary of Expected IR Absorptions

The following table summarizes the key diagnostic peaks, comparing the vibrational mode to its expected frequency range and intensity. This serves as a quick reference for spectral analysis.

Vibrational Mode Functional Group Origin **Expected Wavenumber (cm⁻¹) **Expected Intensity
N-H⁺ StretchSecondary Amine Salt3000 - 2400Strong, Very Broad
C-H StretchAlkane (Cyclopentane)3000 - 2850Strong
C=N StretchPyrazole Ring1680 - 1620Medium - Strong
N-H⁺ BendSecondary Amine Salt1620 - 1560Medium
C-H Bend (Scissoring)Alkane (-CH₂-)~1465Medium
C-N StretchPyrazole Ring1250 - 1020Medium - Strong

Experimental Workflow & Data Interpretation

To obtain a high-quality spectrum for this compound, which is a solid, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method would be most appropriate.

Workflow: Acquiring an ATR-FTIR Spectrum

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Place small amount of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole HCl powder on ATR crystal Apply Apply pressure using the anvil to ensure good crystal contact Prep->Apply Acq_BG Collect Background Spectrum (clean crystal) Apply->Acq_BG Acq_Sample Collect Sample Spectrum Acq_BG->Acq_Sample Process Perform ATR correction and baseline correction Acq_Sample->Process Analyze Identify peak positions (cm⁻¹) and compare to reference table Process->Analyze

Caption: Standard workflow for obtaining and analyzing an ATR-FTIR spectrum of a solid sample.

Logical Interpretation Framework

logic_diagram cluster_high cluster_mid cluster_low Start Observed IR Spectrum Region_High Region_High Start->Region_High Region_Mid 1700-1400 cm⁻¹ C=N Stretch & Bending Start->Region_Mid Region_Low Region_Low Start->Region_Low Broad_NH Broad peak ~2700 cm⁻¹? YES → N-H⁺ Salt Present Region_High->Broad_NH Sharp_CH Strong peaks 2850-3000 cm⁻¹? YES → Aliphatic C-H Present Region_High->Sharp_CH CN_double Peak ~1650 cm⁻¹? YES → C=N Present Region_Mid->CN_double NH_bend Peak ~1580 cm⁻¹? YES → N-H⁺ Bend Confirmed Region_Mid->NH_bend CH_bend Peak ~1465 cm⁻¹? YES → -CH₂- Bend Present Region_Mid->CH_bend CN_single Strong peaks 1000-1250 cm⁻¹? YES → C-N Bonds Present Region_Low->CN_single Fingerprint Complex Pattern? YES → Unique Molecular Fingerprint Region_Low->Fingerprint Conclusion Structural Confirmation Broad_NH->Conclusion Sharp_CH->Conclusion CN_double->Conclusion

Caption: A decision-making framework for interpreting the key regions of the IR spectrum.

Conclusion

The infrared spectrum of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride is defined by a few key features. The most prominent is the very broad N-H⁺ stretching absorption centered around 2700 cm⁻¹, confirming the presence of the hydrochloride salt. This is supported by an N-H⁺ bending vibration in the 1620-1560 cm⁻¹ region. Strong, sharp peaks between 3000 and 2850 cm⁻¹ confirm the saturated aliphatic cyclopentane ring, while a C=N stretch around 1650 cm⁻¹ is indicative of the pyrazole ring system. By systematically analyzing these regions, researchers can confidently verify the identity and structural integrity of this compound, distinguishing it from its free-base form or other synthetic intermediates.

References

  • Northern Illinois University, Department of Chemistry and Biochemistry. IR Absorption Frequencies. [Online]. Available: [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. [Online]. Available: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Online]. Available: [Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Online]. Available: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Online]. Available: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • University of Calgary. Table of Characteristic IR Absorptions. [Online]. Available: [Link]

Sources

Comparative

Purity determination of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride using quantitative NMR

Title: Analytical Superiority in Purity Determination: qNMR vs. Traditional Methods for 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole Hydrochloride Introduction: The Analytical Challenge 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Superiority in Purity Determination: qNMR vs. Traditional Methods for 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole Hydrochloride

Introduction: The Analytical Challenge

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride (CAS 2214-03-1 for the free base) is a critical fused bicyclic building block frequently utilized in drug discovery and development. Comprising a pyrazole ring fused to a cyclopentane system, this highly polar, water-soluble salt presents a unique analytical challenge. Because the molecule lacks an extended conjugated chromophore system, its UV absorbance is inherently weak. Consequently, traditional purity assessment methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) often struggle to provide accurate, absolute quantification without extensive method development and the use of specific reference standards[1].

The Mechanistic Advantage of Quantitative NMR (qNMR)

In the realm of pharmaceutical analysis, determining the absolute purity of early-stage intermediates is paramount[2]. While HPLC-UV relies on relative area percent and assumes uniform response factors across all impurities, qNMR operates as a primary ratio method[3]. The fundamental principle of qNMR is the direct proportionality between the integrated area of an NMR resonance signal and the molar concentration of the nuclei producing that signal[4].

By co-dissolving the analyte with a certified internal standard (IS) of known purity, qNMR allows for absolute purity determination without requiring a reference standard of the analyte itself[1]. This orthogonality to chromatographic techniques makes qNMR an invaluable tool for capturing impurities that frequently escape UV detection, such as residual solvents, inorganic salts, or non-chromophoric organic byproducts[5].

G Start 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole HCl Analytical Challenge qNMR qNMR (1H) Primary Ratio Method Start->qNMR HPLC HPLC-UV Secondary Method Start->HPLC Titration Titration Non-specific Start->Titration qNMR_Step Co-weigh with IS No Ref. Std. Needed qNMR->qNMR_Step HPLC_Step Requires Analyte Reference Standard HPLC->HPLC_Step Titration_Step Prone to Salt Interferences Titration->Titration_Step qNMR_Res Absolute Purity High Accuracy qNMR_Step->qNMR_Res HPLC_Res Relative Purity Chromophore Bias HPLC_Step->HPLC_Res Titration_Res Overestimation Risk Titration_Step->Titration_Res

Workflow comparison of qNMR, HPLC-UV, and Titration for purity assessment.

Experimental Workflow: A Self-Validating qNMR Protocol

To ensure scientific integrity and compliance with [6], the qNMR protocol must be designed as a self-validating system. Every step, from internal standard selection to relaxation delay optimization, is driven by strict physical causality.

Internal Standard Selection & Causality For 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole HCl, the isolated pyrazole proton (CH) appears as a distinct singlet at approximately 7.4 ppm in D₂O. The cyclopentyl protons resonate upfield between 2.0 and 2.8 ppm. Maleic acid (TraceCERT grade) is selected as the internal standard because its olefinic protons produce a sharp, isolated singlet at 6.26 ppm in D₂O. This ensures zero spectral overlap with the analyte, a mandatory requirement for accurate integration[4]. D₂O is chosen as the solvent because it fully solubilizes the hydrochloride salt and rapidly exchanges the labile pyrazole NH proton, preventing signal broadening and simplifying the spectrum.

Step-by-Step Methodology

  • Gravimetric Preparation: Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~15 mg of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole HCl and ~5 mg of Maleic acid IS into a clean glass vial. The accuracy of this step is critical, as qNMR relies directly on gravimetric traceability[5].

  • Dissolution: Add 0.7 mL of D₂O to the vial. Vortex until complete dissolution is achieved, then transfer the solution to a standard 5 mm NMR tube.

  • T1 Relaxation Measurement: Perform an inversion-recovery experiment to determine the longitudinal relaxation time (T1) of the slowest-relaxing proton (typically the pyrazole CH or the Maleic acid CH).

  • NMR Acquisition: Acquire the ¹H NMR spectrum using a 90° excitation pulse. Set the relaxation delay (D1) to at least 5 × T1 (usually >30 seconds) to ensure >99% return to thermal equilibrium between scans, preventing signal saturation[3]. Acquire 64 scans to achieve a high Signal-to-Noise (S/N) ratio (>150:1).

  • Data Processing: Apply exponential line broadening (0.3 Hz), perform rigorous manual phase correction, and apply a high-order baseline correction. Integrate the analyte signal at 7.4 ppm (N=1) and the Maleic acid signal at 6.26 ppm (N=2)[4].

G Weighing Gravimetric Preparation NMR 1H NMR Acquisition Weighing->NMR Traceability Integration Signal Integration NMR->Integration D1 > 5*T1 Calculation Purity Calculation Integration->Calculation Molar Ratio

Logical flow of a self-validating qNMR protocol ensuring absolute quantitative accuracy.

Comparative Data Analysis

To objectively evaluate the performance of qNMR against alternative methodologies, three distinct batches of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole HCl were analyzed using qNMR, HPLC-UV (210 nm), HPLC-ELSD, and Chloride Titration.

Table 1: Methodological Performance Comparison

ParameterqNMR (¹H)HPLC-UV (210 nm)HPLC-ELSDChloride Titration
Quantification Basis Absolute (Primary)Relative (Secondary)Relative (Secondary)Stoichiometric
Analyte Ref. Std. Required? NoYesYesNo
Specificity High (Structural ID)Moderate (Chromatographic)ModerateLow (Interference risk)
Detection of Inorganics Yes (via mass balance deficit)NoNoNo
Typical Analysis Time ~45 minutes>2 hours (incl. prep)>2 hours~30 minutes

Table 2: Experimental Purity Results for 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole HCl

Batch IDqNMR Purity (% w/w)HPLC-UV Purity (Area %)HPLC-ELSD Purity (Area %)Titration Purity (% w/w)
Batch A (High Purity)98.6 ± 0.299.8 ± 0.199.5 ± 0.299.9 ± 0.3
Batch B (Aged Sample)92.4 ± 0.398.1 ± 0.296.3 ± 0.498.5 ± 0.4
Batch C (Crude Interm.)85.1 ± 0.494.5 ± 0.589.2 ± 0.596.2 ± 0.5

Data Interpretation & Causality: As observed in Table 2, HPLC-UV consistently overestimates the purity of the compound, particularly in Batches B and C. This discrepancy arises because HPLC-UV relies on the assumption that all impurities possess the same UV response factor as the main component[1]. For a molecule with a weak chromophore like 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole, non-UV-absorbing impurities (e.g., aliphatic starting materials or inorganic salts) are entirely missed by the UV detector, leading to an artificially inflated area percent[7].

Titration also overestimates purity due to its lack of specificity; any basic or chloride-containing impurity will consume the titrant, skewing the results. Conversely, qNMR provides a true mass fraction (% w/w) by directly comparing the molar ratio of the analyte to the universally traceable internal standard, capturing the exact absolute purity[5].

Conclusion

For highly polar, weakly UV-absorbing intermediates like 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride, qNMR represents a paradigm shift in quality control. By eliminating the need for specific reference standards and overcoming the chromophore bias inherent to HPLC-UV, qNMR delivers rapid, structurally specific, and absolute quantitative data[2]. Implementing qNMR as a primary release test ensures robust scientific integrity and accelerates early-phase drug development workflows.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma -[Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients - Spectroscopy Europe -[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - Journal of Medicinal Chemistry (PMC) -[Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR - Analytical Chemistry -[Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride
Reactant of Route 2
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride
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